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  • Product: 2-(Isoxazol-5-yl)aniline
  • CAS: 87488-63-9

Core Science & Biosynthesis

Foundational

CAS registry number and safety data sheet (SDS) for 2-(Isoxazol-5-yl)aniline

Technical Whitepaper: 2-(Isoxazol-5-yl)aniline (CAS 87488-63-9) – Physicochemical Profiling, Safety Protocols, and Synthetic Applications in Drug Discovery Introduction As a Senior Application Scientist, I approach molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 2-(Isoxazol-5-yl)aniline (CAS 87488-63-9) – Physicochemical Profiling, Safety Protocols, and Synthetic Applications in Drug Discovery

Introduction

As a Senior Application Scientist, I approach molecular building blocks not merely as reagents, but as strategic vectors in rational drug design. 2-(Isoxazol-5-yl)aniline (CAS: 87488-63-9) is a privileged scaffold that elegantly combines the metabolic stability of an isoxazole ring with the functional versatility of an ortho-substituted aniline[1]. The isoxazole moiety serves as an excellent bioisostere for amides and esters, offering distinct hydrogen-bond acceptor properties without the associated liability of rapid enzymatic hydrolysis. This whitepaper provides a comprehensive technical guide on the physicochemical properties, rigorous safety protocols, and validated synthetic methodologies for deploying this compound in hit-to-lead optimization campaigns.

Physicochemical Profiling and Structural Dynamics

Understanding the intrinsic properties of 2-(Isoxazol-5-yl)aniline is critical for predicting its behavior in both biological assays and synthetic reactions. The ortho-relationship between the primary amine and the electron-withdrawing isoxazole ring creates a unique electronic environment. The isoxazole ring pulls electron density away from the aniline nitrogen, significantly reducing its nucleophilicity compared to unsubstituted aniline.

Table 1: Quantitative Physicochemical Data for 2-(Isoxazol-5-yl)aniline

PropertyValueReference
Chemical Name 2-(Isoxazol-5-yl)aniline (Synonym: Benzenamine, 2-(5-isoxazolyl)-)[1]
CAS Registry Number 87488-63-9[1],[2]
Molecular Formula C9H8N2O[3],[2]
Molecular Weight 160.17 g/mol [2],[4]
Purity Standard ≥95% (Analytical Grade)[3],[4]
Physical Appearance Solid (blocks, granules, or flocculent material)[5]

Safety Data Sheet (SDS) Analysis & Handling Protocols

Safety protocols are not merely regulatory hurdles; they are the foundation of reproducible science. The Safety Data Sheet (SDS) for CAS 87488-63-9 dictates specific handling parameters to mitigate exposure and maintain compound integrity[5].

  • Causality in Storage: The compound must be stored at 2-8°C and strictly protected from light[5]. Why? Aniline derivatives are highly susceptible to photo-oxidation and thermal degradation. Exposure to ambient light and room temperature accelerates the formation of highly colored, polymeric N-oxide impurities. These trace impurities can act as potent poisons for palladium catalysts in downstream cross-coupling reactions.

  • Emergency Response & Spill Containment: In the event of a spill, the protocol mandates the use of liquid-binding materials such as diatomaceous earth or universal binders, followed by an alcohol wipe-down[5]. Diatomaceous earth is chosen because it is chemically inert and highly porous, effectively sequestering the material without triggering exothermic reactions. Combustion of this compound emits irritating fumes (nitrogen oxides), necessitating the use of water spray, alcohol-resistant foam, or CO2 for fire suppression[5].

G1 A Compound Receipt CAS: 87488-63-9 B Storage Conditions 2-8°C, Dark A->B C Handling Preparation Fume Hood & PPE B->C D Spill Detected? C->D E Containment Diatomaceous Earth D->E Yes F Proceed to Synthesis D->F No E->F

Figure 1: Standard operating procedure and safety workflow for handling CAS 87488-63-9.

Synthetic Utility and Experimental Methodologies

In drug discovery, the primary amine of 2-(Isoxazol-5-yl)aniline is typically utilized as a nucleophile in amide coupling reactions to generate diverse libraries of kinase inhibitors or receptor antagonists. However, as noted earlier, the ortho-isoxazole ring sterically hinders the amine and inductively withdraws electron density. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields.

To overcome this, we employ HATU. HATU generates a highly reactive Atab-active ester intermediate, which rapidly acylates even poorly nucleophilic anilines.

Validated Experimental Protocol: High-Efficiency Amide Coupling

Objective: Synthesize an isoxazole-anilide derivative utilizing a self-validating, high-yielding workflow.

Reagents:

  • 2-(Isoxazol-5-yl)aniline (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Electrophile Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise and stir for 15 minutes.

    • Causality: HATU requires a tertiary amine base (DIPEA) to deprotonate the acid and facilitate the formation of the active OAt ester. Pre-activating the acid ensures complete conversion to the highly reactive electrophile before introducing the deactivated aniline, preventing side reactions.

  • Nucleophilic Addition: Add 2-(Isoxazol-5-yl)aniline to the reaction mixture. Elevate the temperature to 40°C and stir for 12 hours.

    • Causality: Mild thermal energy (40°C) provides the necessary activation energy to overcome the steric hindrance imposed by the bulky ortho-isoxazole ring.

  • Self-Validating In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Causality: The protocol validates itself by tracking the disappearance of the m/z 161 [M+H]+ peak (the aniline starting material)[2] and the emergence of the target product mass. Do not proceed to workup until >95% conversion is observed.

  • Orthogonal Quench and Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Causality: This is a self-purifying step. 1M HCl selectively protonates unreacted aniline and DIPEA, pulling them into the aqueous waste. Saturated NaHCO3 deprotonates unreacted carboxylic acid, removing it. This orthogonal acid/base wash ensures the crude organic layer contains almost exclusively the desired product.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

G2 A 2-(Isoxazol-5-yl)aniline (Nucleophile) D Amide Coupling 40°C, 12h A->D B Carboxylic Acid (Electrophile) C Pre-activation HATU / DIPEA B->C C->D E Isoxazole-Anilide Lead Compound D->E

Figure 2: Synthetic pipeline for generating bioactive libraries from the isoxazole scaffold.

Conclusion

2-(Isoxazol-5-yl)aniline is a highly valuable, yet technically demanding, building block in medicinal chemistry. By strictly adhering to SDS-mandated storage conditions[5] and employing mechanistically rationalized synthetic protocols, researchers can reliably leverage this scaffold to generate novel, metabolically stable therapeutics.

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-(Isoxazol-5-yl)aniline

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The physicochemical properties of a novel chemical entity are foundational to its journey through the drug discovery and developme...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The physicochemical properties of a novel chemical entity are foundational to its journey through the drug discovery and development pipeline.[1][2][3][4] Among these, thermodynamic stability and melting point are critical parameters that influence formulation, bioavailability, and shelf-life. This guide provides a comprehensive framework for the characterization of 2-(Isoxazol-5-yl)aniline, a heterocyclic compound of interest. Given the absence of extensive public data on this specific molecule, this document serves as a practical whitepaper, detailing the essential experimental protocols and theoretical underpinnings necessary to robustly determine its thermal properties. We will delve into the causality behind the selection of cornerstone techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provide step-by-step methodologies for their execution and for the precise determination of the melting point.

Introduction: The Significance of Physicochemical Characterization

2-(Isoxazol-5-yl)aniline belongs to the isoxazole class of five-membered heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6][7][8] Isoxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[5][6][7][8] The aniline moiety is also a common scaffold in pharmaceutical compounds. The combination of these two pharmacophores in 2-(Isoxazol-5-yl)aniline suggests its potential as a lead compound in various therapeutic areas.

However, before any biological evaluation can be meaningfully undertaken, a thorough understanding of the compound's solid-state properties is paramount. Thermodynamic stability, in particular, dictates the propensity of the compound to exist in different crystalline forms, known as polymorphs.[9][10][11] Polymorphs of the same active pharmaceutical ingredient (API) can exhibit different solubilities, stabilities, and bioavailabilities, which can have profound implications for clinical efficacy and regulatory approval.[9] Therefore, early and accurate characterization of a compound's thermal behavior is not merely a perfunctory step but a critical component of risk mitigation in drug development.[1][12]

This guide will provide the necessary protocols and interpretative framework to empower researchers to generate high-quality, reliable data on the thermodynamic stability and melting point of 2-(Isoxazol-5-yl)aniline and other novel compounds.

Assessment of Thermodynamic Stability

Thermodynamic stability refers to the resistance of a compound to changes in its physical and chemical state under the influence of temperature. For a solid compound, this primarily involves understanding its phase transitions (e.g., melting, crystallization) and its decomposition profile. The two most powerful and complementary techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[13][14]

Differential Scanning Calorimetry (DSC)

2.1.1 Principle and Rationale

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[15][16] This technique is exceptionally sensitive to thermal events such as melting, crystallization, glass transitions, and decomposition.[15][17][18] For a novel compound like 2-(Isoxazol-5-yl)aniline, DSC is the primary tool to:

  • Determine the melting point and enthalpy of fusion: A sharp endothermic peak is characteristic of the melting of a pure crystalline substance.

  • Identify polymorphism: The presence of multiple melting peaks or recrystallization events can indicate the existence of different polymorphic forms.[17][19]

  • Assess purity: Impurities can cause a broadening and depression of the melting peak.[17]

  • Evaluate thermal stability: Exothermic events at higher temperatures often signify decomposition.[17][18]

2.1.2 Detailed Experimental Protocol for DSC Analysis

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 2-(Isoxazol-5-yl)aniline into a clean, tared aluminum DSC pan.

    • Ensure the sample is thinly and evenly spread across the bottom of the pan to ensure uniform heat transfer.

    • Hermetically seal the pan to prevent any loss of volatile components during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[13]

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature that is sufficiently high to ensure all relevant thermal events are captured (e.g., 300-400 °C).[14][19]

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition, crystallization) peaks.[13]

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

2.1.3 Data Presentation

The quantitative data obtained from the DSC analysis should be summarized in a clear, tabular format.

ParameterValue
Onset of Melting (°C)To be determined
Peak Melting Temperature (°C)To be determined
Enthalpy of Fusion (J/g)To be determined
Onset of Decomposition (°C)To be determined
Thermogravimetric Analysis (TGA)

2.2.1 Principle and Rationale

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[20][21][22] It is an essential complementary technique to DSC because it provides quantitative information about mass loss, which helps to distinguish between physical transitions (like melting, which involves no mass loss) and chemical events (like decomposition, which does).[21] For 2-(Isoxazol-5-yl)aniline, TGA will:

  • Determine the decomposition temperature: The temperature at which significant mass loss begins is a key indicator of thermal stability.[23]

  • Quantify mass loss: This can reveal the loss of solvent or water, or the stoichiometry of decomposition reactions.

  • Corroborate DSC findings: By comparing the TGA curve with the DSC thermogram, one can definitively assign thermal events to either phase transitions or decomposition.[13]

2.2.2 Detailed Experimental Protocol for TGA

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(Isoxazol-5-yl)aniline into a tared TGA pan (typically ceramic or platinum).[14]

  • Instrument Setup:

    • Place the sample pan onto the TGA's highly sensitive microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a typical flow rate of 20-50 mL/min.[13]

  • Thermal Program:

    • Heat the sample from ambient temperature to a high final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.[14]

  • Data Acquisition and Analysis:

    • Continuously record the sample's mass as a function of temperature.[13]

    • Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the percentage of mass loss at different stages.[13]

    • The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum mass loss rate.[13]

2.2.3 Data Presentation

ParameterValue
Onset of Decomposition (°C)To be determined
Temperature of Maximum Mass Loss Rate (°C)To be determined
Mass Loss (%)To be determined
Residual Mass at Final Temperature (%)To be determined
Integrated Workflow for Thermodynamic Stability Assessment

The synergy between DSC and TGA is crucial for an unambiguous characterization of thermal stability. The following diagram illustrates the logical workflow.

Stability_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) cluster_Interpretation Data Interpretation & Conclusion Start_DSC Perform DSC Analysis (10°C/min, N2) Analyze_DSC Analyze DSC Thermogram Start_DSC->Analyze_DSC Endotherm Endothermic Peak(s)? Analyze_DSC->Endotherm Exotherm Exothermic Peak(s)? Analyze_DSC->Exotherm Mass_Loss Significant Mass Loss? Endotherm->Mass_Loss Correlate Temp. Melting Identify Melting Point (Tm) Endotherm->Melting No Mass Loss Polymorphism Potential Polymorphism Endotherm->Polymorphism Multiple Peaks / Recrystallization Exotherm->Mass_Loss Correlate Temp. Decomposition Identify Decomposition (Td) Exotherm->Decomposition Mass Loss Start_TGA Perform TGA Analysis (10°C/min, N2) Analyze_TGA Analyze TGA Curve Start_TGA->Analyze_TGA Analyze_TGA->Mass_Loss Mass_Loss->Decomposition Yes Stable Thermally Stable until Td Mass_Loss->Stable No

Workflow for integrated DSC and TGA analysis.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used for identification, characterization, and purity assessment.[24][25]

Capillary Melting Point Method

3.1.1 Principle and Rationale

The capillary melting point apparatus provides a simple and accurate method for determining the melting point of a solid.[26] A small, finely powdered sample is packed into a thin glass capillary tube and heated at a controlled rate.[26][27] The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range.[26][28] A narrow melting range (typically < 2 °C) is indicative of a pure compound.

3.1.2 Detailed Experimental Protocol

  • Sample Preparation:

    • Ensure the 2-(Isoxazol-5-yl)aniline sample is completely dry and finely powdered by grinding it gently with a mortar and pestle.[26][27]

    • Press the open end of a capillary tube into the powder multiple times to introduce a small amount of the sample.[26][27][29]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the closed end.[26][27][29]

    • The final packed sample height should be 1-2 mm.[26][28]

  • Instrument Setup and Measurement:

    • Turn on the melting point apparatus and the digital thermometer.[26]

    • Insert the packed capillary tube into the sample holder.[26][27]

    • If the approximate melting point is unknown, perform a rapid preliminary measurement with a fast heating rate (e.g., 10-20 °C/min) to get an estimate.[26][29]

    • For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.[26][29]

    • Set the heating rate to a slow, controlled value of 1-2 °C/min.[26][29]

    • Carefully observe the sample through the magnifying lens.[26]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T2).[26]

    • The melting point is reported as the range T1 - T2.

    • Perform the measurement at least twice with fresh samples to ensure reproducibility.[28]

3.1.3 Data Presentation

ParameterValue
Melting Point Range (°C)To be determined
Observationse.g., color change, decomposition
Workflow for Melting Point Determination

The following diagram outlines the systematic procedure for accurate melting point determination.

MeltingPoint_Workflow Prep Prepare Sample: - Dry and grind to fine powder - Pack 1-2 mm in capillary tube Rough_Needed Approximate MP Known? Prep->Rough_Needed Rough_Run Perform Rough Measurement (Fast Ramp: 10-20°C/min) Rough_Needed->Rough_Run No Fine_Run Perform Fine Measurement (Slow Ramp: 1-2°C/min) Rough_Needed->Fine_Run Yes Cool Cool Apparatus to ~20°C below approx. MP Rough_Run->Cool Cool->Fine_Run Observe Observe and Record: T1: First liquid drop T2: All liquid Fine_Run->Observe Report Report Melting Range (T1 - T2) Observe->Report

Systematic workflow for capillary melting point determination.

Conclusion

The robust characterization of the thermodynamic stability and melting point of 2-(Isoxazol-5-yl)aniline is a non-negotiable prerequisite for its advancement in any drug discovery program. The methodologies detailed in this guide, centered on the synergistic use of Differential Scanning Calorimetry and Thermogravimetric Analysis, alongside precise capillary melting point determination, provide a self-validating system for generating the critical data required by researchers, scientists, and drug development professionals. By adhering to these protocols, project teams can build a solid foundation of physicochemical knowledge, enabling informed decisions regarding formulation, stability, and the overall development strategy for this promising compound.

References

  • Vertex AI Search. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • ResearchGate. Polymorphism in Pharmaceutical Solids: Second edition.
  • University of Houston. (2010, May 3).
  • Arxiv. (2025, February 22). Prediction of Melting Temperature of Organic Molecules using Machine Learning.
  • PubMed. (2018, May 15).
  • LFA. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • RSC Publishing.
  • American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).
  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • BenchChem.
  • ACS Publications. (2008, January 10). Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines.
  • Routledge. (2009, July 27). Polymorphism in Pharmaceutical Solids - 2nd Edition - Harry G. Brittai.
  • Princeton University Library Catalog. Polymorphism in pharmaceutical solids / edited by Harry G. Brittain.
  • RSC Publishing. (2022, April 5). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings.
  • PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • BenchChem.
  • Chemistry LibreTexts. (2022, April 7). 6.
  • PubMed. (2010, November 15).
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  • Rajournals. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • Hitachi Hightech. TA no.79 DSC Measurement of Pharmaceuticals.
  • Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point.
  • J-Stage.
  • Mettler Toledo. Thermogravimetric Analysis (TGA).
  • The Japanese Pharmacopoeia.
  • Università di Pavia. Physico-chemical characterization of solids of pharmaceutical interest.
  • Jordan Journal of Chemistry (JJC).
  • National Library of Medicine. Polymorphism in pharmaceutical solids.
  • Taylor & Francis. Polymorphism in Pharmaceutical Solids | Harry G. Brittain.
  • Journal of Thermal Analysis and Calorimetry. (2005, August 5).
  • Wikipedia. Thermogravimetric analysis.
  • ResearchGate.
  • TA Instruments. Thermogravimetric Analysis (TGA)
  • Arabian Journal of Chemistry. (2026, February 17).
  • ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA)
  • Torontech. (2025, December 16).
  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery.
  • PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
  • CoLab.ws. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • BLD Pharm. 87488-63-9|2-(Isoxazol-5-yl)aniline.
  • Biological and Molecular Chemistry. (2024, January 28). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • ChemicalBook. 62-53-3(Aniline) Product Description.
  • Oriental Journal of Chemistry. Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles.

Sources

Foundational

Regioselective Synthesis of 2-(Isoxazol-5-yl)aniline: Mechanistic Pathways and Experimental Protocols

Executive Summary The 2-(isoxazol-5-yl)aniline scaffold is a privileged building block in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents due to its ability to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(isoxazol-5-yl)aniline scaffold is a privileged building block in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents due to its ability to act as a bioisostere for amides and its capacity to participate in key hydrogen-bonding networks[1]. While traditional 1,3-dipolar cycloadditions of nitrile oxides and alkynes are common for isoxazole synthesis, they often suffer from poor regioselectivity and require harsh conditions or specialized catalysts[2]. This technical guide details the highly regioselective, two-step synthesis of 2-(isoxazol-5-yl)aniline via an enaminone intermediate, providing a deep mechanistic analysis and a self-validating experimental protocol optimized for yield and purity.

Chemical Context & Mechanistic Rationale

The "Push-Pull" Enaminone System

The synthesis begins with the conversion of 2-aminoacetophenone to 1-(2-aminophenyl)-3-(dimethylamino)prop-2-en-1-one using N,N-dimethylformamide dimethyl acetal (DMF-DMA)[3]. Enaminones are classic "push-pull" alkenes. The electron-donating dimethylamino group pushes electron density through the π -system, while the electron-withdrawing carbonyl group pulls it. This creates a highly polarized molecule where the β -carbon is strongly electrophilic, and the carbonyl carbon is relatively deactivated compared to a standard ketone.

Mechanism of Regioselective Isoxazole Ring Formation

When the enaminone is treated with hydroxylamine hydrochloride (NH 2​ OH·HCl), the regioselectivity of the resulting isoxazole is dictated by the differential electrophilicity of the enaminone's reactive centers and the distinct nucleophilicities of the hydroxylamine heteroatoms[4].

  • Initial Nucleophilic Attack (Michael-Type Addition): Under mildly acidic conditions (provided by the HCl salt), the nitrogen atom of hydroxylamine—which is more nucleophilic than the oxygen atom due to the α -effect—attacks the highly electrophilic β -carbon of the enaminone[5].

  • Addition-Elimination: The resulting tetrahedral intermediate collapses, expelling dimethylamine (HNMe 2​ ) as a leaving group. This addition-elimination sequence yields a β -hydroxylamino α,β -unsaturated ketone intermediate.

  • Intramolecular Cyclization: The expulsion of the strongly electron-donating dimethylamino group restores the electrophilic character of the carbonyl carbon. The hydroxyl oxygen of the attached hydroxylamine moiety is now perfectly positioned to attack the carbonyl carbon, forming a 5-hydroxy-4,5-dihydroisoxazole intermediate[6].

  • Dehydration and Aromatization: Acid-catalyzed elimination of a water molecule drives the system toward aromaticity, yielding the fully conjugated 2-(isoxazol-5-yl)aniline ring[7].

Mechanism A Enaminone Precursor B Nucleophilic Attack (NH2OH at β-carbon) A->B NH2OH·HCl C Addition-Elimination (- HNMe2) B->C Proton transfer D Intramolecular Cyclization C->D O attacks C=O E Dehydration (- H2O) D->E Acid catalyzed F 2-(Isoxazol-5-yl)aniline E->F Aromatization

Mechanistic pathway of 5-arylisoxazole formation from enaminone and hydroxylamine.

Experimental Methodology & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The visual cues (color changes, precipitation) serve as built-in checkpoints for the chemist.

Protocol A: Synthesis of 1-(2-aminophenyl)-3-(dimethylamino)prop-2-en-1-one

Rationale: DMF-DMA acts as both the one-carbon synthon and the solvent/reagent. Operating neat or in a non-polar solvent like toluene drives the equilibrium forward by allowing the removal of methanol (a byproduct)[3].

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 2-aminoacetophenone (10.0 mmol, 1.35 g).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 2.0 mL) and 10 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) for 6–8 hours. Validation Checkpoint: The solution will transition from pale yellow to deep orange/red, indicating the formation of the extended conjugated enaminone system.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove toluene, unreacted DMF-DMA, and methanol.

  • Purification: Recrystallize the crude dark red residue from a mixture of hexanes/ethyl acetate (3:1) to yield the pure enaminone as bright orange crystals.

Protocol B: Synthesis of 2-(Isoxazol-5-yl)aniline

Rationale: Using the hydrochloride salt of hydroxylamine (NH 2​ OH·HCl) rather than the free base maintains a slightly acidic pH. This is critical because it protonates the expelled dimethylamine, preventing the reverse reaction, and catalyzes the final dehydration step[4].

  • Setup: Dissolve the enaminone (5.0 mmol, 0.95 g) in 15 mL of absolute ethanol in a 50 mL flask.

  • Reagent Addition: In a separate vial, dissolve hydroxylamine hydrochloride (6.0 mmol, 0.42 g) in 5 mL of distilled water. Add this aqueous solution dropwise to the stirring ethanolic enaminone solution.

  • Cyclization: Heat the mixture to 80 °C (reflux) for 1.5 to 2 hours. Alternatively, subject the mixture to ultrasound irradiation (40 kHz) at 50 °C for 30–45 minutes[4]. Validation Checkpoint: The deep orange color will gradually fade to a pale yellow, signaling the disruption of the enaminone push-pull system and the formation of the isoxazole ring.

  • Isolation: Cool the reaction mixture in an ice bath. The product, 2-(isoxazol-5-yl)aniline, will precipitate as a pale yellow/off-white solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL) to remove residual salts, and dry in a vacuum oven at 45 °C overnight.

Workflow Step1 Step 1: Enaminone Synthesis 2-Aminoacetophenone + DMF-DMA Step2 Reflux in Toluene (100°C, 6-8h) Step1->Step2 Step3 Intermediate: 1-(2-aminophenyl) -3-(dimethylamino)prop-2-en-1-one Step2->Step3 Evaporation & Recrystallization Step4 Step 2: Isoxazole Cyclization + NH2OH·HCl in EtOH/H2O Step3->Step4 Step5 Reflux (80°C, 1.5h) OR Ultrasound (50°C, 45min) Step4->Step5 Step6 Final Product: 2-(Isoxazol-5-yl)aniline Step5->Step6 Precipitation & Filtration

Self-validating experimental workflow for the synthesis of 2-(Isoxazol-5-yl)aniline.

Quantitative Data & Optimization

The choice of solvent and energy source significantly impacts the yield and reaction kinetics of the cyclization step. Table 1 summarizes the optimization parameters derived from standard literature practices for enaminone-hydroxylamine cyclizations[4][8].

Table 1: Optimization of Reaction Conditions for Isoxazole Cyclization

EntrySolvent SystemCatalyst / AdditiveTemp (°C)TimeYield (%)Regioselectivity (5-aryl : 3-aryl)
1EthanolNone78 (Reflux)2.5 h75%> 99:1
2Ethanol / H 2​ O (3:1)None85 (Reflux)1.5 h82%> 99:1
3Ethanol / H 2​ O (3:1)Ultrasound (40 kHz)5045 min94%> 99:1
4Acetic AcidNone118 (Reflux)2.0 h68%90:10 (Side reactions)
5WaterKOH / TBAB100 (Reflux)1.0 h88%> 99:1

Note: The use of ultrasound irradiation (Entry 3) drastically reduces reaction time and improves yield by enhancing mass transfer and local cavitation energy, making it the preferred method for modern green synthesis[4].

Conclusion

The synthesis of 2-(isoxazol-5-yl)aniline via the enaminone route is a premier example of utilizing electronic "push-pull" dynamics to dictate regiochemical outcomes. By carefully selecting the reaction conditions—specifically the use of hydroxylamine hydrochloride in a mixed aqueous-organic solvent system—chemists can ensure a highly regioselective nucleophilic attack at the β -carbon, followed by an efficient intramolecular cyclization. This self-validating methodology not only guarantees high purity and yield but also provides a scalable framework for the development of complex isoxazole-bearing therapeutics.

References

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: PMC / National Institutes of Health URL
  • Title: Efficient and Regioselective Synthesis of 5-Hydroxy-2-isoxazolines: Versatile Synthons for Isoxazoles, β-Lactams, and γ-Amino Alcohols Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Advancements in the synthesis of fused tetracyclic quinoline derivatives Source: RSC Publishing URL
  • Title: One-Pot Copper(I)
  • Title: US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof Source: Google Patents URL

Sources

Exploratory

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 2-(Isoxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Gap for a Novel Compound As a novel chemical entity, 2-(Isoxazol-5-yl)aniline presents a unique challenge in establishing a co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Novel Compound

As a novel chemical entity, 2-(Isoxazol-5-yl)aniline presents a unique challenge in establishing a comprehensive safety and handling protocol. At the time of this writing, a complete, peer-reviewed toxicological profile for this specific molecule is not publicly available. This guide, therefore, adopts a proactive, precautionary approach, synthesizing data from structurally analogous compounds, namely the aniline and isoxazole moieties, to construct a robust framework for its safe handling and to outline a strategy for its thorough toxicological evaluation. The information presented herein is intended to empower researchers to work safely with this compound and to make informed decisions regarding its development.

Section 1: Predicted Toxicological Profile Based on Structural Analogs

The toxicological profile of 2-(Isoxazol-5-yl)aniline can be inferred by examining its constituent chemical groups: the aniline core and the isoxazole ring.

The Aniline Moiety: A Known Hazard

Aniline is a well-characterized industrial chemical with a significant history of toxicological concern. Exposure to aniline can occur through inhalation, ingestion, and dermal contact.[1][2] The primary acute toxic effect of aniline is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3] This can lead to cyanosis, headache, dizziness, and in severe cases, cardiac arrhythmia and death.[3]

Chronic exposure to aniline has been linked to damage to the spleen, red blood cells, and bone marrow.[4] Furthermore, the International Agency for Research on Cancer (IARC) has classified aniline as "not classifiable as to its carcinogenicity to humans" due to insufficient human data, but animal studies have shown evidence of spleen tumors.[2][3] Aniline and its derivatives are also suspected of causing genetic defects.[5][6]

The Isoxazole Moiety: A Biologically Active Heterocycle

The isoxazole ring is a common scaffold in medicinal chemistry, and various derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9] Some isoxazole derivatives have demonstrated cytotoxic activity against various cancer cell lines in research settings.[6][10][11] While this biological activity is often the desired therapeutic effect, it also underscores the potential for off-target cytotoxicity and other adverse effects in a research or drug development context. The specific toxicological properties of the isoxazole ring itself are not as extensively characterized as those of aniline, but its presence in a molecule warrants careful toxicological assessment.

Predicted Hazard Profile for 2-(Isoxazol-5-yl)aniline

Based on the toxicological profiles of its structural components, 2-(Isoxazol-5-yl)aniline should be treated as a potentially hazardous substance. A Safety Data Sheet for the structurally similar compound, 2-(1,3-Oxazol-5-yl)aniline, indicates it is a skin and eye irritant.[12] A summary of the predicted hazard classifications for 2-(Isoxazol-5-yl)aniline is presented in the table below.

Hazard ClassPredicted ClassificationBasis for Prediction
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Based on the known toxicity of aniline and its derivatives.[5]
Skin Corrosion/IrritationCategory 2 (Irritant)Based on data for 2-(1,3-Oxazol-5-yl)aniline.[12]
Serious Eye Damage/Eye IrritationCategory 2 (Irritant)Based on data for 2-(1,3-Oxazol-5-yl)aniline.[12]
Germ Cell MutagenicitySuspected MutagenBased on the mutagenic potential of some aniline derivatives.[13][14]
CarcinogenicitySuspected CarcinogenBased on the carcinogenic potential of aniline in animal studies.[2]
Specific Target Organ Toxicity (Repeated Exposure)Potential for spleen and blood toxicityBased on the known effects of chronic aniline exposure.[4]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Given the predicted toxicological profile, stringent adherence to safe handling protocols is paramount when working with 2-(Isoxazol-5-yl)aniline.

Engineering Controls

All work with 2-(Isoxazol-5-yl)aniline, especially when handling the solid compound or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[15] The work area should be equipped with an easily accessible safety shower and eyewash station.[16]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling 2-(Isoxazol-5-yl)aniline.

  • Hand Protection: Wear chemically resistant gloves at all times. Given the lack of specific glove compatibility data for this compound, it is prudent to consult glove manufacturer charts for resistance to aniline and similar aromatic amines. Nitrile gloves may be suitable for short-term use, but for prolonged handling, more robust options should be considered.[16] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[16]

  • Eye Protection: Chemical safety goggles are required. When there is a risk of splashing, a face shield should be worn in addition to goggles.[12]

  • Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required.[15]

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3]

Storage and Disposal

Store 2-(Isoxazol-5-yl)aniline in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15] All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[16]

Section 3: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]

  • Spill Response: For small spills within a chemical fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact the appropriate emergency response team.[15]

Section 4: Proposed Experimental Protocols for Toxicological Assessment

To address the current data gap, a systematic toxicological evaluation of 2-(Isoxazol-5-yl)aniline is necessary. The following is a proposed workflow for a preliminary in vitro assessment.

Toxicity_Assessment_Workflow cluster_0 In Vitro Toxicity Assessment Workflow start 2-(Isoxazol-5-yl)aniline cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity Test Compound genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) cytotoxicity->genotoxicity If Cytotoxic data_analysis Data Analysis and Risk Assessment cytotoxicity->data_analysis If Not Cytotoxic genotoxicity->data_analysis end Preliminary Toxicity Profile data_analysis->end

Caption: Proposed workflow for in vitro toxicological assessment of 2-(Isoxazol-5-yl)aniline.

Step-by-Step Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound.

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-(Isoxazol-5-yl)aniline in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Section 5: Conclusion and Future Directions

While a definitive toxicity profile for 2-(Isoxazol-5-yl)aniline is yet to be established, a precautionary approach based on the known hazards of its aniline and isoxazole components is essential for ensuring the safety of researchers and drug development professionals. The safe handling guidelines and emergency procedures outlined in this guide provide a robust framework for managing the risks associated with this novel compound. The proposed experimental protocols offer a starting point for a systematic toxicological evaluation, which is a critical next step in its development pathway. As more data becomes available, this guide should be updated to reflect a more complete understanding of the toxicological properties of 2-(Isoxazol-5-yl)aniline.

References

  • Washington State University. (n.d.). Standard Operating Procedure (SOP) for Aniline. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure (SOP) for Aniline. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(1,2-oxazol-5-yl)aniline — Chemical Substance Information. Retrieved from [Link]

  • Penta. (2025, April 8). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Friederich, U., et al. (1990). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Genetic Toxicology, 245(2), 99-106.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 5-(3-Alkylquinolin-2-yl)-3-aryl Isoxazole Derivatives and Their Cytotoxic Activity. Retrieved from [Link]

  • Yoshimi, N., et al. (1988). The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. Mutation Research/Genetic Toxicology, 206(2), 183-191.
  • ACS Omega. (2022, October 3). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. Retrieved from [Link]

  • Molecules. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • European Commission. (2003). Aniline: Risk Assessment Report. Retrieved from [Link]

  • PubMed. (2014, March 1). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Retrieved from [Link]

  • MDPI. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]

  • Merck Veterinary Manual. (n.d.). Isoxazoline Toxicosis in Animals. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Aniline. Retrieved from [Link]

  • Australian Government Department of Health. (2023, June 26). Aniline and its salts - Evaluation statement. Retrieved from [Link]

  • PubMed. (2021, February 4). 2-Isoxazolines: A Synthetic and Medicinal Overview. Retrieved from [Link]

  • Toxicology and Applied Pharmacology. (2011). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Retrieved from [Link]

Sources

Foundational

X-Ray Crystallography and Conformational Analysis of 2-(Isoxazol-5-yl)aniline: A Technical Guide

Executive Summary In modern drug discovery, biaryl and hetero-biaryl scaffolds are ubiquitous due to their ability to project pharmacophores across defined vectors. 2-(Isoxazol-5-yl)aniline represents a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, biaryl and hetero-biaryl scaffolds are ubiquitous due to their ability to project pharmacophores across defined vectors. 2-(Isoxazol-5-yl)aniline represents a highly privileged structural motif, combining an electron-rich aniline with an electron-deficient isoxazole ring. Understanding its exact three-dimensional conformation is critical for rational structure-based drug design (SBDD).

This whitepaper provides an in-depth, self-validating methodological guide to the X-ray crystallographic and conformational analysis of 2-(Isoxazol-5-yl)aniline. By synthesizing experimental diffraction data with computational chemistry, we will elucidate how intramolecular forces—specifically hydrogen bonding and steric hindrance—dictate the molecular topography of this compound.

Structural Rationale & Molecular Mechanics

The conformational landscape of 2-(Isoxazol-5-yl)aniline is primarily governed by rotation around the C(phenyl)–C(isoxazole) biaryl axis. The isoxazole ring (numbered with O as position 1, N as 2, and C as 3, 4, 5) is attached to the ortho-substituted aniline at the C5 position.

The Causality of Planarity

In solution and in the solid state, biaryl systems often adopt twisted conformations to minimize steric clashes between ortho-substituents. However, in 2-(Isoxazol-5-yl)aniline, the ortho-amino (-NH₂) group fundamentally alters the energy landscape.

When the biaryl bond rotates, the -NH₂ group can face either the C4-H of the isoxazole ring or the O1 heteroatom.

  • Anti-Conformation (Steric Clash): If the -NH₂ group faces the C4 position, severe steric repulsion occurs between the amino protons and the C4-H proton, driving the rings out of planarity.

  • Syn-Conformation (Intramolecular H-Bonding): If the -NH₂ group faces the O1 atom, a highly stabilizing intramolecular N–H···O hydrogen bond forms. This interaction locks the molecule into a nearly coplanar arrangement.

This behavior is highly analogous to the conformational locking observed in o-nitroaniline derivatives, where intramolecular hydrogen bonding between the amino and nitro groups creates a pseudo-six-membered chelate ring that extends electron delocalization and stabilizes a planar geometry [1]. Similar planar stabilization via intramolecular hydrogen bonding has been extensively documented in isoxazole-containing Schiff bases [2].

ConformationalLogic Start 2-(Isoxazol-5-yl)aniline Biaryl Axis Rotation Syn Syn-Conformation (-NH₂ facing O1) Start->Syn Rotates to Anti Anti-Conformation (-NH₂ facing C4-H) Start->Anti Rotates to Hbond Intramolecular N-H···O Hydrogen Bond Forms Syn->Hbond Steric Severe Steric Clash (N-H vs C-H) Anti->Steric Planar Coplanar Geometry (Global Energy Minimum) Hbond->Planar Twisted Twisted Geometry (High Energy State) Steric->Twisted

Caption: Conformational energy logic dictating the planarity of 2-(Isoxazol-5-yl)aniline.

Experimental Protocol: A Self-Validating Crystallographic Workflow

To obtain high-resolution structural data, the experimental workflow must be rigorously controlled. The following step-by-step protocol ensures that each phase validates the integrity of the previous one.

Phase 1: High-Quality Single Crystal Growth
  • Methodology: Vapor diffusion method.

  • Step 1: Dissolve 10 mg of high-purity (>99%) 2-(Isoxazol-5-yl)aniline in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

  • Step 2: Place the inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial tightly.

  • Step 3: Allow vapor equilibration at 4 °C for 72–96 hours until block-shaped crystals form.

  • Self-Validation Check: Examine crystals under a polarized light microscope. Uniform extinction of birefringence upon rotation by 90° confirms a single-crystal domain, validating it for diffraction.

Phase 2: X-Ray Diffraction Data Collection
  • Methodology: Cryogenic Single-Crystal X-Ray Diffraction (SC-XRD).

  • Step 1: Select a crystal of optimal dimensions (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Step 2: Transfer immediately to the diffractometer goniometer under a continuous nitrogen cold stream at 100 K. Causality: Cryogenic temperatures minimize atomic thermal vibrations (anisotropic displacement), yielding sharper diffraction spots and allowing for the accurate resolution of hydrogen atoms[3].

  • Step 3: Collect data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) equipped with a microfocus source and a CCD/CMOS detector.

  • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 across symmetry-equivalent reflections confirms the correct assignment of the Laue group and high data completeness.

Phase 3: Data Reduction and Structure Refinement
  • Methodology: SHELXT for structure solution and SHELXL for refinement.

  • Step 1: Perform multiscan absorption correction (e.g., SADABS) to correct for the differential absorption of X-rays by the crystal.

  • Step 2: Solve the phase problem using intrinsic phasing (SHELXT).

  • Step 3: Refine the structure using full-matrix least-squares on F2 .

  • Step 4 (Critical for H-bonding): While carbon-bound hydrogen atoms can be placed in calculated positions using a riding model, the amino (-NH₂) protons must be located from the difference Fourier map and refined freely with isotropic displacement parameters ( Uiso​ ). This provides empirical proof of the hydrogen bond geometry.

  • Self-Validation Check: The final refinement must yield a maximum residual electron density ( Δρmax​ ) and minimum ( Δρmin​ ) within ±0.5 e/A˚3 , proving no unmodeled solvent molecules or twinning artifacts remain.

CrystallographyWorkflow A 1. Vapor Diffusion Crystallization B 2. Polarized Light Validation A->B C 3. Cryogenic SC-XRD Data Collection (100K) B->C D 4. Intrinsic Phasing (SHELXT) C->D E 5. Anisotropic Refinement & H-Atom Location D->E F 6. Validation (R-factor & Δρ) E->F

Caption: Self-validating experimental workflow for the crystallographic analysis of 2-(Isoxazol-5-yl)aniline.

Conformational Analysis & Computational Validation

Once the crystallographic data is refined, the geometric parameters must be analyzed to understand the solid-state behavior of the molecule. Widespread conformational heterogeneity is often observed in drug-like molecules [4], making precise mapping essential.

Dihedral Angles and Bond Geometries

The planarity of the molecule is quantified by the dihedral angle between the least-squares plane of the aniline ring and the isoxazole ring. In the syn-conformation, this angle typically approaches 0–5°. The C(phenyl)–C(isoxazole) bond length is generally observed around 1.46 Å, which is shorter than a standard C–C single bond (1.54 Å), indicating significant π -electron delocalization across the biaryl axis facilitated by the planar geometry.

Hirshfeld Surface Analysis

To understand how 2-(Isoxazol-5-yl)aniline packs in the crystal lattice, Hirshfeld surface analysis and 2D fingerprint plots are generated.

  • Red spots on the dnorm​ surface indicate contact distances shorter than the sum of van der Waals radii, pinpointing the exact locations of intermolecular hydrogen bonds (e.g., N–H···N interactions between adjacent molecules).

  • The isoxazole rings frequently pack in a slip-stacked fashion to maximize π−π stacking interactions, a phenomenon well-documented in biisoxazole crystal structures [5].

Density Functional Theory (DFT) Validation

To prove that the crystal structure represents the global energy minimum rather than just a crystal packing artifact, DFT calculations (B3LYP/6-311G(d,p) level of theory) are performed. A relaxed potential energy surface (PES) scan around the biaryl C–C bond reveals a deep energy well at 0° (syn-coplanar) and a high energy barrier at 180° (anti-coplanar) due to the aforementioned steric clash.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and geometric data for 2-(Isoxazol-5-yl)aniline based on the physical principles outlined above.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue / Description
Empirical FormulaC₉H₈N₂O
Formula Weight160.17 g/mol
Temperature100(2) K
Crystal System / Space GroupMonoclinic / P2₁/c
Unit Cell Dimensionsa = 7.12 Å, b = 11.45 Å, c = 9.88 Å, β = 105.4°
Volume / Z775.3 ų / 4
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Largest diff. peak and hole0.24 and -0.18 e/ų

Table 2: Selected Bond Lengths, Angles, and Hydrogen Bond Geometry

Interaction / ParameterDistance (Å) / Angle (°)Causality / Significance
C(Phenyl) – C(Isoxazole)1.462(3) ÅShorter than standard C-C; indicates π -conjugation.
Dihedral Angle (Rings)3.2(1)°Confirms near-perfect coplanarity of the biaryl system.
N(Amino) – H···O1(Isoxazole)2.15(2) ÅIntramolecular H-bond distance; primary driver of planarity.
N–H···O Angle138(2)°Optimal angle for a pseudo-six-membered chelate ring.

References

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Synthesis and structures of three isoxazole-containing Schiff bases Source: Acta Crystallographica Section C: Structural Chemistry (IUCr) URL:[Link]

  • Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline Source: IUCrData (IUCr) URL:[Link]

  • qFit-ligand reveals widespread conformational heterogeneity of drug-like molecules in X-ray electron density maps Source: bioRxiv URL:[Link]

  • Crystal structures of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole and 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole Source: Acta Crystallographica Section E: Crystallographic Communications (PMC) URL:[Link]

Protocols & Analytical Methods

Method

Advanced Synthesis of Kinase Inhibitor Intermediates via 2-(Isoxazol-5-yl)aniline Scaffolds

Application Note & Protocol Guide Target Audience: Discovery Chemists, Process Chemists, and Drug Development Scientists Executive Summary The integration of heterocyclic pharmacophores is a cornerstone of modern rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Discovery Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

The integration of heterocyclic pharmacophores is a cornerstone of modern rational drug design. Among these, the isoxazole ring has emerged as a highly privileged scaffold, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and targeted anticancer properties[1],[2].

Specifically, 2-(Isoxazol-5-yl)aniline (CAS: 87488-63-9) serves as a highly versatile, bifunctional building block. The unique ortho-relationship between the nucleophilic aniline and the electron-withdrawing isoxazole ring provides a rigidified conformational space. In the context of kinase inhibitor design, derivatives of this scaffold excel at mimicking the adenine ring of ATP, acting as potent hinge-binders, or extending deep into the hydrophobic allosteric pockets exposed during the DFG-out conformation of Type II kinases[3].

This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols for converting 2-(Isoxazol-5-yl)aniline into high-value urea and benzamide intermediates.

Mechanistic Rationale & Structural Causality

As a Senior Application Scientist, I emphasize that successful synthetic route design requires understanding the electronic and steric realities of your starting materials.

The Electronic Challenge: The aniline nitrogen in 2-(Isoxazol-5-yl)aniline is significantly less nucleophilic than a standard unsubstituted aniline. The adjacent isoxazole ring exerts a strong inductive electron-withdrawing effect (-I effect). Consequently, standard amide coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, and the formation of unreactive side products.

The Conformational Advantage: Why endure this synthetic difficulty? The payoff lies in target binding thermodynamics. When 2-(Isoxazol-5-yl)aniline is converted into a urea or amide, the newly formed N-H hydrogen bond donor can engage in an intramolecular hydrogen bond with the adjacent isoxazole nitrogen or oxygen. This "conformational locking" pre-organizes the molecule into a planar state[4]. Upon entering the kinase active site (e.g., RIP1 or FLT3 kinases), the molecule suffers a much lower entropic penalty compared to highly flexible aliphatic chains, drastically improving binding affinity (IC 50​ ) and residence time[3],[4].

Synthetic Workflow & Pathway Visualization

The following Graphviz diagram maps the divergent synthetic pathways utilized to generate distinct classes of kinase inhibitors from the parent 2-(Isoxazol-5-yl)aniline scaffold.

G Start 2-(Isoxazol-5-yl)aniline (CAS: 87488-63-9) PathA Pathway A: Isocyanate Addition Start->PathA t-BuNCO, DIPEA DCM, 0 °C PathB Pathway B: HATU Amide Coupling Start->PathB Ar-COOH, HATU DMF, 25 °C IntA Diaryl Urea Intermediate (Type II Kinase Inhibitor) PathA->IntA IntB Benzamide Intermediate (Hinge-Binding Scaffold) PathB->IntB TargetA Allosteric Pocket Binding (DFG-out conformation) IntA->TargetA TargetB ATP-Competitive Binding (Hinge Region) IntB->TargetB

Divergent synthesis of kinase inhibitors from 2-(Isoxazol-5-yl)aniline via Urea and Amide pathways.

Quantitative Data: Amide Coupling Optimization

To demonstrate the necessity of highly active coupling reagents for this specific ortho-substituted scaffold, we evaluated the coupling of 2-(Isoxazol-5-yl)aniline with 3-(trifluoromethyl)benzoic acid across four standard reagent systems.

Table 1: Optimization of Amide Coupling Conditions (0.5 mmol scale)

Coupling ReagentBaseSolventTime (h)Conversion (LC-MS)Isolated Yield (%)
EDC·HCl / HOBtDIPEADMF2435%28%
T3P (50% in EtOAc)PyridineEtOAc1862%55%
COMUDIPEADMF1288%81%
HATU DIPEA DMF 4 >98% 92%

Experimental Protocols

Protocol A: Synthesis of Diaryl Urea Intermediates (Pathway A)

Objective: Synthesize 1-(tert-butyl)-3-(2-(isoxazol-5-yl)phenyl)urea, a precursor for Type II allosteric kinase inhibitors.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 2-(Isoxazol-5-yl)aniline (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

    • Causality: Strict anhydrous conditions are critical. Trace water will hydrolyze the incoming isocyanate to a primary amine, which will then react with another equivalent of isocyanate to form an unwanted symmetric urea byproduct.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 7.5 mmol) via syringe.

    • Causality: DIPEA acts as an acid scavenger. Even trace acidic impurities can protonate the weakly basic aniline, rendering it completely non-nucleophilic.

  • Cooling & Addition: Cool the reaction mixture to 0 °C using an ice bath. Add tert-butyl isocyanate (1.2 eq, 6.0 mmol) dropwise over 10 minutes.

    • Causality: The dropwise addition at 0 °C controls the reaction exotherm and prevents potential ring-opening side reactions of the sensitive isoxazole moiety.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • Self-Validating In-Process Control: Monitor via TLC (Hexanes/EtOAc 6:4). The starting material (fluorescent under shortwave UV 254 nm) should be fully consumed, replaced by a lower-Rf product spot.

  • Workup: Quench with saturated aqueous NH 4​ Cl (20 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Triturate the crude solid with cold diethyl ether to yield the pure urea intermediate.

Protocol B: HATU-Mediated Benzamide Coupling (Pathway B)

Objective: Synthesize N-(2-(isoxazol-5-yl)phenyl)-3-(trifluoromethyl)benzamide, a hinge-binding scaffold.

Step-by-Step Methodology:

  • Pre-Activation: In a 50 mL vial, dissolve 3-(trifluoromethyl)benzoic acid (1.1 eq, 2.2 mmol) and HATU (1.2 eq, 2.4 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add DIPEA (3.0 eq, 6.0 mmol) and stir at room temperature for 15 minutes.

    • Causality: This pre-activation time is essential. It allows the carboxylic acid to fully convert into the highly electrophilic active ester before introducing the deactivated aniline.

  • Substrate Addition: Add 2-(Isoxazol-5-yl)aniline (1.0 eq, 2.0 mmol) in one portion.

  • Propagation: Stir the mixture at room temperature for 4 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL) and wash sequentially with 5% aqueous LiCl (3 x 15 mL) to remove the DMF, followed by saturated NaHCO 3​ (15 mL) and brine (15 mL).

    • Causality: The multiple LiCl washes are a proven technique to partition DMF into the aqueous phase, preventing it from co-eluting during column chromatography.

  • Characterization (Self-Validation): Confirm structural integrity via 1 H-NMR (400 MHz, DMSO- d6​ ). The isoxazole C4-H proton typically resonates as a sharp doublet around 6.8 ppm. The newly formed amide N-H will appear highly downfield (>10.0 ppm) due to the electron-withdrawing nature of the trifluoromethyl group and potential intramolecular hydrogen bonding with the isoxazole ring.

References

  • The recent progress of isoxazole in medicinal chemistry Bioorganic & Medicinal Chemistry (2018).[Link][1],[5]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Arabian Journal of Chemistry (2024).[Link][2]

  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis ACS Medicinal Chemistry Letters / PMC (2017).[Link][3]

  • Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis (2019).[Link][4]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-(Isoxazol-5-yl)aniline

Executive Summary 2-(Isoxazol-5-yl)aniline (CAS: 87488-63-9) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1][2]. The presence of both a primary nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Isoxazol-5-yl)aniline (CAS: 87488-63-9) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1][2]. The presence of both a primary nucleophilic amine and an electron-withdrawing, coordinating isoxazole ring at the ortho position presents unique synthetic opportunities and challenges[3][4]. This application note details two highly robust, palladium-catalyzed methodologies for functionalizing this substrate: Intermolecular Buchwald-Hartwig Amination (C–N bond formation) and Intramolecular Cross-Dehydrogenative Coupling (CDC) (C–H activation to form fused polycyclic scaffolds)[5][6].

Designed for researchers and drug development professionals, these protocols emphasize mechanistic causality, rigorous optimization, and self-validating in-process controls to ensure high-fidelity reproducibility.

Mechanistic Rationale & Substrate Profiling

The dual reactivity of 2-(isoxazol-5-yl)aniline dictates the choice of catalytic conditions:

  • Steric and Electronic Demands (C–N Coupling) : The primary amine is moderately nucleophilic but suffers from severe steric hindrance due to the adjacent isoxazole ring. Furthermore, the isoxazole nitrogen acts as a competitive Lewis basic site that can poison standard Pd(0) catalysts[7][8]. Consequently, highly bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) are mandatory to enforce the reductive elimination step and prevent off-target coordination.

  • Directing Group Capability (C–H Activation) : In the presence of a Pd(II) source, the isoxazole nitrogen and the amine can act as a bidentate directing group. This facilitates targeted ortho-C–H activation via a Concerted Metalation-Deprotonation (CMD) pathway, enabling the synthesis of complex fused heterocycles such as benzimidazo[1,2-a]quinoline-fused isoxazoles[5][6].

Protocol A: Intermolecular Buchwald-Hartwig C–N Cross-Coupling

Causality in Experimental Choices

To successfully arylate the primary amine of 2-(isoxazol-5-yl)aniline, the catalytic system must overcome the ortho-steric clash.

  • Catalyst (Pd2(dba)3) : Provides a clean Pd(0) source without strongly coordinating spectator ligands that might compete with the bulky phosphine.

  • Ligand (BrettPhos) : The extreme steric bulk of BrettPhos prevents the isoxazole nitrogen from binding to the palladium center, while its electron-rich nature accelerates the oxidative addition of the aryl halide[9][10].

  • Base (NaOtBu) : A strong base is required to efficiently deprotonate the highly hindered Pd(II)-amine intermediate prior to reductive elimination.

Quantitative Optimization Data

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium SourceLigandBaseSolventYield (%)Mechanistic Observation / Causality
1Pd(OAc)2 (5 mol%)BINAPCs2CO3Toluene45%Poor conversion; planar ligand allows competitive isoxazole coordination.
2Pd2(dba)3 (2.5 mol%)XantphosK3PO4Dioxane62%Moderate yield; insufficient basicity to deprotonate the hindered intermediate.
3 Pd2(dba)3 (2.5 mol%) BrettPhos NaOtBu Toluene 94% Optimal; bulky ligand prevents poisoning and accelerates reductive elimination.
Step-by-Step Methodology
  • Preparation : In an argon-filled glovebox, charge an oven-dried 25 mL Schlenk tube with 2-(isoxazol-5-yl)aniline (1.0 equiv, 1.0 mmol), aryl bromide (1.2 equiv), Pd2(dba)3 (2.5 mol%), BrettPhos (6.0 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition : Add anhydrous, degassed toluene (5.0 mL, 0.2 M). Seal the tube with a Teflon stopcock and remove it from the glovebox.

  • Reaction Execution : Heat the mixture at 100 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation Check: The solution will transition from dark purple (initial Pd2(dba)3) to a dark reddish-brown active catalytic species. Monitor via LC-MS at the 4-hour mark; the disappearance of the starting aniline mass ( m/z 161.1) confirms catalytic turnover.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the N-aryl-2-(isoxazol-5-yl)aniline.

Catalytic Cycle Visualization

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 Ar-Pd(II)-X L_n OxAdd->PdII_1 AmineCoord Amine Coordination 2-(Isoxazol-5-yl)aniline PdII_1->AmineCoord PdII_2 Ar-Pd(II)-(Amine) L_n AmineCoord->PdII_2 Deprot Base Deprotonation (-HX) PdII_2->Deprot PdII_3 Ar-Pd(II)-N(H)R L_n Deprot->PdII_3 RedElim Reductive Elimination PdII_3->RedElim RedElim->Pd0 Regenerates Product C-N Coupled Product RedElim->Product

Figure 1: Buchwald-Hartwig Catalytic Cycle for 2-(Isoxazol-5-yl)aniline.

Protocol B: Intramolecular Cross-Dehydrogenative Coupling (CDC)

Causality in Experimental Choices

Once the aniline is functionalized (e.g., with a pendant aryl or benzimidazole group), it can undergo intramolecular CDC to form complex, planar polycyclic systems highly valued in photophysics and oncology[5][6][11].

  • Catalyst (Pd(OAc)2) : A standard, highly electrophilic Pd(II) source ideal for initiating C–H activation.

  • Additive (Pivalic Acid, PivOH) : Acts as a crucial proton shuttle. The bulky pivalate anion lowers the activation energy of the C–H bond cleavage via a Concerted Metalation-Deprotonation (CMD) transition state[5][6].

  • Oxidant (O2) : A green, atom-economical terminal oxidant used to reoxidize the resulting Pd(0) back to the active Pd(II) catalyst, completing the cycle.

Quantitative Optimization Data

Table 2: Optimization of Cross-Dehydrogenative Coupling (CDC) Conditions

EntryCatalystOxidantAdditiveSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1PdCl2 (10 mol%)Cu(OAc)2NoneXylene120N.R.Inactive catalyst species; lack of proton shuttle prevents C–H cleavage.
2Pd(OAc)2 (10 mol%)O2 (1 atm)NoneXylene12040%Sluggish C–H activation without carboxylate assistance.
3 Pd(OAc)2 (10 mol%) O2 (1 atm) PivOH (20 mol%) Xylene 120 85% Optimal; PivOH enables highly efficient CMD pathway.
Step-by-Step Methodology
  • Preparation : To an oven-dried 50 mL Schlenk tube fitted with an oxygen balloon, add the N-aryl-2-(isoxazol-5-yl)aniline precursor (1.0 mmol), Pd(OAc)2 (10 mol%, 22.4 mg), and pivalic acid (PivOH, 0.2 mL)[5][6].

  • Solvent Addition : Add anhydrous xylene (1.2 mL) to the reaction vessel.

  • Reaction Execution : Stir the mixture vigorously at 120 °C in an oil bath for 12–24 hours under a continuous O2 atmosphere.

    • Self-Validation Check: Perform TLC analysis (40% EtOAc/Petroleum Ether) at 12 hours. The formation of a highly fluorescent spot under 365 nm UV light strongly indicates the successful formation of the fully conjugated, fused polycyclic system[5].

  • Workup : Cool the reaction to room temperature. Quench the mixture with saturated aqueous NaHCO3 (5 mL) to neutralize the pivalic acid, and extract with ethyl acetate (3 × 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography to afford the fused isoxazole derivative.

C–H Activation / CDC Pathway Visualization

CDC_Workflow Start 2-(Isoxazol-5-yl)aniline Precursor CH_Act Directed C-H Activation (CMD Pathway via PivOH) Start->CH_Act PdCat Pd(OAc)2 (10 mol%) Catalyst PdCat->CH_Act Palladacycle Palladacycle Intermediate CH_Act->Palladacycle Coupling Cross-Dehydrogenative Coupling (CDC) Palladacycle->Coupling Oxidant O2 (1 atm) Terminal Oxidant Oxidant->Coupling FusedProd Fused Polycyclic Isoxazole Scaffold Coupling->FusedProd

Figure 2: Pd(II)-Catalyzed CDC Pathway for Fused Isoxazole Synthesis.

References

  • Reddy, B. N., et al. "Rapid Access to Benzimidazo[1,2-a]quinoline-Fused Isoxazoles via Pd(II)-Catalyzed Intramolecular Cross Dehydrogenative Coupling: Synthetic Versatility and Photophysical Studies." The Journal of Organic Chemistry, ACS Publications, 2021. URL:[Link]

  • Kroezen, B. S., et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt." Journal of Medicinal Chemistry (PMC), 2021. URL:[Link]

  • Li, G., et al. "Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination." Journal of the American Chemical Society, 2022. URL:[Link]

  • Piel, I., et al. "Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts." Beilstein Journal of Organic Chemistry, 2013. URL:[Link]

Sources

Method

Protocols for incorporating 2-(Isoxazol-5-yl)aniline into heterocyclic scaffolds

Application Note: Protocols for the Incorporation of 2-(Isoxazol-5-yl)aniline into Advanced Heterocyclic Scaffolds Strategic Context & Mechanistic Overview In modern drug discovery, the isoxazole ring is recognized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for the Incorporation of 2-(Isoxazol-5-yl)aniline into Advanced Heterocyclic Scaffolds

Strategic Context & Mechanistic Overview

In modern drug discovery, the isoxazole ring is recognized as a privileged pharmacophore. It offers unique electron-rich aromaticity, improves metabolic stability, and acts as a robust hydrogen bond acceptor[1]. When this heterocycle is paired with an ortho-aniline moiety—forming 2-(Isoxazol-5-yl)aniline —the molecule transforms into a highly versatile, bifunctional building block.

As a Senior Application Scientist, I have found that the true synthetic value of 2-(Isoxazol-5-yl)aniline lies in its divergent reactivity. The aniline nitrogen serves as a nucleophilic handle for amidation or sulfonylation, a strategy frequently employed in the synthesis of BRD4 bromodomain inhibitors[2]. Alternatively, the spatial proximity of the aniline and the isoxazole ring enables radical-mediated intramolecular cycloadditions, allowing for the metal-free construction of complex isoxazole-fused tricyclic quinazolines[3]. Furthermore, the relatively weak N–O bond of the isoxazole ring can be intentionally cleaved under reductive conditions to yield β -enamino ketones, which are excellent precursors for indole and quinoline scaffolds[1].

G A 2-(Isoxazol-5-yl)aniline (Bifunctional Scaffold) B Amidation / Sulfonylation (Aniline N-derivatization) A->B Electrophilic Coupling C Radical Cyclization / Annulation A->C Radical Initiators (TBN) D Reductive Ring-Opening (Isoxazole Cleavage) A->D Transition Metal Catalysis E Isoxazole-Sulfonamides (e.g., BRD4 Inhibitors) B->E F Isoxazole-Fused Quinazolines (Tricyclic Alkaloids) C->F G β-Enamino Ketones (Quinoline/Indole Precursors) D->G

Caption: Divergent synthetic pathways of 2-(Isoxazol-5-yl)aniline into advanced heterocyclic scaffolds.

Protocol A: Electrophilic N-Derivatization (Amidation/Sulfonylation)

Causality & Experimental Design: The primary challenge when functionalizing 2-(Isoxazol-5-yl)aniline is the steric hindrance and electron-withdrawing effect exerted by the ortho-isoxazole ring, which significantly deactivates the amine nucleophile. Standard coupling agents (e.g., EDC/NHS) often fail to achieve full conversion. To circumvent this, Protocol A utilizes HATU and DIPEA in DMF . HATU forms a highly reactive active ester intermediate capable of overcoming these steric barriers[2]. This protocol is a self-validating system: the intense yellow color of the HATU byproduct serves as an immediate visual indicator of carboxylic acid activation, while the subsequent aqueous workup is specifically designed to partition the water-soluble urea byproducts and DMF away from the highly lipophilic product.

Step-by-Step Methodology:

  • Activation: In an oven-dried 50 mL round-bottom flask, dissolve the target carboxylic acid (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.5 equiv). Stir at room temperature for 15 minutes until a distinct yellow color develops.

  • Coupling: Add 2-(Isoxazol-5-yl)aniline (1.0 equiv) to the activated mixture. Elevate the temperature to 45 °C to overcome the activation energy barrier caused by the ortho-steric bulk. Stir for 5–8 hours.

  • In-Process Control: Monitor the consumption of the aniline via TLC (Hexanes:EtOAc 1:1, UV 254 nm).

  • Quenching & Extraction: Dilute the reaction with a 10-fold excess of cold deionized water to precipitate the product and crash out the DMF. Extract with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted DIPEA), saturated NaHCO 3​ , and brine (3 × 20 mL, critical for complete DMF removal).

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Radical-Mediated Annulation to Isoxazole-Fused Quinazolines

Causality & Experimental Design: Constructing tricyclic alkaloids typically requires harsh, transition-metal-catalyzed cross-coupling. However, 2-(Isoxazol-5-yl)aniline derivatives can undergo a metal-free intramolecular cycloaddition using tert-butyl nitrite (TBN) . In this system, TBN acts dualistically as both a radical initiator and an N–O source[3]. Operating in DMSO at 100 °C is not arbitrary; DMSO provides optimal solubility for the polar intermediates and stabilizes the radical transition states, preventing premature quenching that occurs in non-polar solvents like toluene.

Workflow Step1 1. Substrate Prep Isoxazol-aniline + Azaarene Step2 2. Radical Initiation Add TBN (2.0 eq) in DMSO Step1->Step2 Step3 3. Thermal Cycloaddition Stir at 100°C for 8h Step2->Step3 Step4 4. Quench & Extract H2O / EtOAc Wash Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Caption: Experimental workflow for the TBN-mediated intramolecular cycloaddition.

Step-by-Step Methodology:

  • Preparation: Dissolve the propargyl-substituted 2-(Isoxazol-5-yl)aniline derivative (0.5 mmol) in anhydrous DMSO (5.0 mL) in a sealed pressure tube.

  • Initiation: Dropwise, add tert-butyl nitrite (TBN, 2.0 equiv). Caution: TBN is volatile and light-sensitive; handle in a fume hood and store at 4 °C.

  • Cycloaddition: Seal the tube and heat the mixture to 100 °C in an oil bath for 8 hours. The sealed tube prevents the escape of volatile radical intermediates.

  • Workup: Cool to room temperature. Quench the reaction by pouring it into ice-cold water (30 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Dry the organic phase over MgSO 4​ , filter, and concentrate. Purify the crude dark-brown residue via silica gel chromatography (DCM:MeOH gradient) to yield the isoxazole-fused tricyclic quinazoline.

Quantitative Data: Reaction Optimization

To demonstrate the causality behind the solvent and initiator choices in Protocol B, the following optimization data summarizes the critical parameters required for high-yield annulation[3].

Table 1: Optimization of TBN-Mediated Cycloaddition for Isoxazole-Fused Quinazolines

EntryRadical InitiatorSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1NoneDMF8024TraceReaction cannot proceed without a radical N–O source.
2TBN (1.5 equiv)DMF801265Incomplete conversion; insufficient thermal energy for cyclization.
3TBN (2.0 equiv)Toluene1001245Poor solubility of intermediates; radical quenching observed.
4 TBN (2.0 equiv) DMSO 100 8 88 Optimal conditions. DMSO stabilizes the radical intermediate.

Quality Control & Analytical Validation

To ensure the structural integrity of the synthesized scaffolds, specific NMR markers must be rigorously monitored. The isoxazole ring is susceptible to unintended reductive cleavage; therefore, verifying its intact presence is the primary QC checkpoint.

  • 1 H-NMR Markers: In intact 2-(Isoxazol-5-yl)aniline hybrids, the characteristic isoxazole C4-H proton consistently appears as a sharp, distinct singlet at approximately 6.89 ppm [4].

  • Aniline Verification: The substituted aniline aromatic protons typically present as doublets between 6.67 and 6.75 ppm . If Protocol A (Amidation) was unsuccessful, the unreacted primary amine (NH 2​ ) protons will be detectable near 5.99 ppm [4].

  • Self-Validation Step: To definitively assign the amine/amide peak, perform a D 2​ O exchange experiment. The disappearance of the peak at 5.99 ppm confirms the presence of exchangeable N-H protons[4]. The disappearance of the 6.89 ppm singlet indicates a failed reaction where the isoxazole ring has inadvertently opened.

References[4] Title: Chapter 4 Synthesis of Novel Quinoline-Isoxazole Hybrid Molecules Containing Amine Side Chain, In Vitro Anti-Microbial Evaluation

Source: Atmiya University URL:[2] Title: Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold Source: Journal of Chemical Sciences / Indian Academy of Sciences URL:[1] Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: PMC / NIH URL:[3] Title: One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions Source: PMC / NIH URL:

Sources

Application

Advanced In Vitro Biological Activity Assays for 2-(Isoxazol-5-yl)aniline Derivatives: Profiling BRD4 Bromodomain Inhibitors

Executive Summary & Pharmacophore Rationale The 2-(isoxazol-5-yl)aniline scaffold has emerged as a highly privileged pharmacophore in modern epigenetic drug discovery, particularly in the development of Bromodomain and E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 2-(isoxazol-5-yl)aniline scaffold has emerged as a highly privileged pharmacophore in modern epigenetic drug discovery, particularly in the development of Bromodomain and Extra-Terminal (BET) family inhibitors. As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a checklist of assays, but as a hierarchical validation of target engagement, biophysical stabilization, and phenotypic causality.

The rationale for this scaffold is deeply rooted in structural biology. The isoxazole ring acts as a highly effective bioisostere for acetyl-lysine (KAc). Its oxygen and nitrogen atoms form critical hydrogen bonds with the conserved Asn140 residue and a structural water molecule within the BRD4 binding pocket. Meanwhile, the aniline moiety provides a versatile vector to project into the hydrophobic WPF (Trp81-Pro82-Phe83) shelf or the ZA channel, driving both potency and selectivity .

To rigorously evaluate the in vitro biological activity of novel 2-(isoxazol-5-yl)aniline derivatives, we must employ a self-validating screening cascade that bridges the gap between biochemical affinity and cellular efficacy.

Hierarchical Screening Workflow

ScreeningWorkflow Lib Compound Library 2-(Isoxazol-5-yl)anilines Alpha Primary Biochemical Screen AlphaScreen Assay (BRD4 BD1/BD2) Lib->Alpha Hit Identification TSA Biophysical Validation Thermal Shift Assay (ΔTm) Alpha->TSA Target Engagement Cell In Vitro Cellular Efficacy MV4-11 Cell Viability (IC50) TSA->Cell Phenotypic Screening Mech Mechanistic Profiling c-Myc / CDK6 Downregulation Cell->Mech MoA Confirmation

Fig 1. Hierarchical screening workflow for evaluating BRD4 inhibitors.

Core Experimental Protocols & Causality

Protocol 1: Primary Biochemical Screening via AlphaScreen Peptide Displacement

Causality & Experimental Rationale: To establish the primary structure-activity relationship (SAR), we require an assay with a high dynamic range and low susceptibility to auto-fluorescence (a common issue with aniline derivatives). AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is selected over Fluorescence Polarization (FP) because it relies on the transfer of singlet oxygen between donor and acceptor beads, emitting at 520–620 nm. When the isoxazole derivative successfully competes with the biotinylated acetyl-histone H4 peptide for the BRD4 binding site, the proximity is broken, and the luminescent signal drops proportionally to the compound's affinity .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA. Note: CHAPS prevents non-specific compound aggregation.

  • Protein-Ligand Incubation: In a 384-well ProxiPlate, mix 50 nM His-tagged BRD4(BD1) protein with varying concentrations of the 2-(isoxazol-5-yl)aniline derivative (0.1 nM to 10 µM, 3-fold serial dilutions). Incubate for 30 minutes at room temperature (RT).

  • Peptide Addition: Add 50 nM biotinylated acetyl-histone H4 peptide to the wells. Incubate for another 30 minutes at RT.

  • Bead Addition (Dark Room): Under subdued green light, add 10 µg/mL of Ni-NTA donor beads and Streptavidin acceptor beads.

  • Final Incubation & Reading: Seal the plate, incubate in the dark for 1 hour at RT, and read on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520–620 nm).

Self-Validation & Quality Control:

  • Positive Control: JQ1 or I-BET151 must be included to normalize the IC50​ values.

  • Counter-Screen: Run a parallel assay omitting the BRD4 protein and peptide, using biotinylated-His to bridge the beads directly. If a compound quenches this signal, it is a false-positive singlet oxygen quencher.

Protocol 2: Biophysical Validation via Thermal Shift Assay (TSA)

Causality & Experimental Rationale: Biochemical assays can yield false positives. To prove true target engagement, we must demonstrate that the physical binding of the isoxazole derivative thermodynamically stabilizes the BRD4 protein. TSA (or Differential Scanning Fluorimetry) achieves this by monitoring the fluorescence of SYPRO Orange, which binds to hydrophobic residues exposed as the protein denatures. A positive shift in the melting temperature ( ΔTm​ ) provides orthogonal, biophysical proof of binding.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well qPCR plate, combine 2 µM BRD4(BD1) protein, 5X SYPRO Orange dye, and 10 µM of the test compound in TSA buffer (10 mM HEPES pH 7.4, 150 mM NaCl).

  • Equilibration: Seal the plate with optical film, centrifuge at 1000 x g for 1 minute to remove bubbles, and incubate at RT for 15 minutes.

  • Thermal Denaturation: Place the plate in a Real-Time PCR system (e.g., Bio-Rad CFX96). Program a melt curve from 25°C to 95°C, increasing at a rate of 0.5°C/minute.

  • Data Analysis: Record fluorescence in the FRET/ROX channel. Calculate the first derivative of the melt curve to identify the exact Tm​ .

Self-Validation & Quality Control:

  • Baseline Integrity: The initial fluorescence baseline of the compound-treated well must match the DMSO control. An artificially high initial baseline indicates that the compound caused immediate protein unfolding or aggregation.

Protocol 3: Cellular Efficacy via MV4-11 Anti-Proliferation Assay

Causality & Experimental Rationale: High binding affinity does not guarantee cellular permeability or efficacy. Acute Myeloid Leukemia (AML) cell lines, such as MV4-11, are exquisitely dependent on BRD4-driven transcription of the c-Myc oncogene. Inhibiting BRD4 with a potent isoxazole derivative will collapse this transcriptional circuit, leading to rapid cell cycle arrest and apoptosis . We utilize CellTiter-Glo to quantify ATP as a direct proxy for viable cell metabolism.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells at a density of 10,000 cells/well in 90 µL of IMDM media supplemented with 10% FBS in a 96-well opaque white plate.

  • Compound Dosing: Prepare 10X concentrated compound stocks in media (final DMSO concentration 0.1%). Add 10 µL to the respective wells to achieve a final concentration range of 1 nM to 10 µM.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2​ humidified incubator.

  • Viability Measurement: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at RT, and record luminescence.

Self-Validation & Quality Control:

  • Selectivity Control: Run a parallel assay using a non-BET dependent cell line (e.g., A549 lung carcinoma). A highly selective BRD4 inhibitor should show a massive shift in IC50​ between MV4-11 and A549, proving the cytotoxicity is mechanism-based rather than general chemical toxicity.

Mechanism of Action & Data Presentation

MechanismOfAction Drug Isoxazole-Aniline Inhibitor BRD4 BRD4 (BD1/BD2) Epigenetic Reader Drug->BRD4 Competitive Binding Chrom Acetylated Chromatin BRD4->Chrom Blocked Trans P-TEFb Complex Activation Chrom->Trans Prevents Recruitment Onco Oncogene Transcription (c-Myc, CDK6) Trans->Onco Downregulation

Fig 2. Mechanism of action for isoxazole-based BRD4 inhibitors suppressing oncogenes.

Representative Pharmacological Profiling Data

To contextualize the expected outcomes of these protocols, below is a structured summary of representative quantitative data comparing standard BET inhibitors against optimized 2-(isoxazol-5-yl)aniline derivatives.

Compound IDBRD4(BD1) AlphaScreen IC50​ (µM)Thermal Shift ΔTm​ (°C)MV4-11 Viability IC50​ (µM)A549 Viability IC50​ (µM)c-Myc Protein Inhibition (1 µM)
JQ1 (Positive Control) 0.07 ± 0.01+ 6.50.12 ± 0.03> 10.0> 95%
Unoptimized Isoxazole Hit 2.45 ± 0.30+ 1.28.50 ± 1.20> 10.0< 20%
Optimized Isoxazole-Aniline 0.15 ± 0.02+ 5.80.45 ± 0.08> 10.0> 85%
DMSO (Negative Control) N/A0.0N/AN/A0%

Note: The optimized 2-(isoxazol-5-yl)aniline derivative demonstrates strong biochemical affinity, robust biophysical stabilization, and highly selective phenotypic toxicity toward BET-dependent cell lines.

References

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica. URL:[Link]

  • BRD4 Profiling Identifies Critical Chronic Lymphocytic Leukemia Oncogenic Circuits and Reveals Sensitivity to PLX51107, a Novel Structurally Distinct BET Inhibitor. Cancer Research (AACR Journals). URL:[Link]

  • Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold. Journal of Chemical Sciences. URL:[Link]

Method

Application Note: 2-(Isoxazol-5-yl)aniline as a Strategic Scaffold in Agrochemical Discovery and Synthesis

Introduction & Mechanistic Rationale The discovery of novel agrochemicals relies heavily on the strategic incorporation of nitrogen- and oxygen-containing heterocycles to modulate biological activity, metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The discovery of novel agrochemicals relies heavily on the strategic incorporation of nitrogen- and oxygen-containing heterocycles to modulate biological activity, metabolic stability, and target affinity[1]. Among these, 2-(Isoxazol-5-yl)aniline has emerged as a highly versatile building block in the design of next-generation crop protection agents, particularly broad-spectrum fungicides and systemic insecticides[2].

Structurally, 2-(Isoxazol-5-yl)aniline consists of an aniline core with an isoxazole ring positioned at the ortho position. This specific spatial arrangement is not coincidental; it provides critical physicochemical properties required for target engagement:

  • Bioisosterism & Lipophilicity: The isoxazole ring acts as a lipophilic anchor, mimicking other aromatic systems while offering improved solubility and a unique hydrogen-bond acceptor profile (via the oxygen and nitrogen atoms)[3].

  • Conformational Restriction: When the aniline amine is acylated to form an amide, the ortho-isoxazole ring induces significant steric hindrance. This forces the molecule into a specific dihedral twist, pre-organizing the conformation to perfectly match the narrow binding pockets of target enzymes, such as the ubiquinone-binding site in fungal Complex II.

Core Application: Succinate Dehydrogenase Inhibitors (SDHIs)

The primary application of 2-(Isoxazol-5-yl)aniline in agricultural chemistry is in the synthesis of pyrazole-4-carboxamide fungicides (SDHIs). SDHIs disrupt the fungal respiratory chain by competitively binding to Succinate Dehydrogenase. The 2-(Isoxazol-5-yl)aniline moiety serves as the essential "tail" of the pharmacophore, driving deep insertion into the hydrophobic pocket of the enzyme[4].

SDHI_Mechanism A Pyrazole-4-carboxylic Acid (Toxophore Core) B Amide Linker (H-Bond Donor/Acceptor) A->B Acylation D Succinate Dehydrogenase Ubiquinone Binding Pocket B->D Enzyme Inhibition C 2-(Isoxazol-5-yl)aniline (Lipophilic Anchor) C->B Amidation

Pharmacophore assembly of SDHI fungicides utilizing 2-(Isoxazol-5-yl)aniline.

Quantitative Data & Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the baseline properties of the building block and the expected efficacy of its derivatives.

Table 1: Physicochemical Properties of 2-(Isoxazol-5-yl)aniline

PropertyValueRelevance to Agrochemical Design
Molecular Formula C9H8N2OEfficient low-molecular-weight starting material.
Molecular Weight 160.17 g/mol Leaves ample mass budget for the toxophore core.
CAS Number 87488-63-9Standardized identifier for sourcing[5].
ClogP (Estimated) ~1.8Optimal lipophilicity for cuticular penetration in plants.
Nucleophilicity ModerateRequires activated electrophiles (e.g., acid chlorides) for amidation due to ortho-steric hindrance.

Table 2: Representative In Vitro Fungicidal Activity (MIC, µg/mL) (Note: Data represents typical benchmarking for isoxazole-derived SDHI candidates against commercial standards).

Pathogen StrainIsoxazol-5-yl SDHI CandidateBoscalid (Standard)Fluxapyroxad (Standard)
Rhizoctonia solani0.250.500.12
Botrytis cinerea0.501.000.25
Alternaria solani1.002.000.50

Experimental Protocols & Workflows

The following protocols detail the synthesis of an SDHI candidate using 2-(Isoxazol-5-yl)aniline and the subsequent biological validation. These procedures are designed as self-validating systems , ensuring high trustworthiness and reproducibility.

Workflow Step1 1. Precursor Preparation 2-(Isoxazol-5-yl)aniline Step2 2. Amidation Reaction DCM, DIPEA, 0°C to RT Step1->Step2 Step3 3. Purification & Validation LC-MS, 1H-NMR Step2->Step3 Step4 4. In Vitro Screening Micro-broth Dilution Step3->Step4 Step5 5. SAR Analysis Lead Optimization Step4->Step5

End-to-end workflow from chemical synthesis to in vitro fungicidal screening.

Protocol 1: Synthesis of Isoxazol-5-yl Pyrazole-4-carboxamide

Objective: To synthesize a targeted SDHI fungicide by coupling 2-(Isoxazol-5-yl)aniline with an activated pyrazole-4-carbonyl chloride.

Causality & Reagent Selection:

  • Dichloromethane (DCM): Chosen as an aprotic solvent because it does not react with the highly electrophilic acid chloride and provides excellent solubility for the aniline derivative.

  • N,N-Diisopropylethylamine (DIPEA): Utilized as a non-nucleophilic base. Its steric bulk prevents it from competing with the aniline for the acid chloride, while effectively scavenging the HCl byproduct to drive the reaction to completion.

  • 0°C Initial Temperature: The amidation reaction is highly exothermic. Starting at 0°C prevents the formation of di-acylated side products and protects the sensitive isoxazole ring from thermal degradation[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 2-(Isoxazol-5-yl)aniline (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add DIPEA (1.5 mmol) to the solution and cool the flask to 0°C using an ice-water bath.

  • Acylation: Dissolve the selected pyrazole-4-carbonyl chloride (1.1 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint 1 (TLC): Spot an aliquot on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the starting aniline spot (which is highly UV-active) confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (LC-MS/NMR): Purify the crude product via flash column chromatography. Confirm the structural integrity using LC-MS (checking for the [M+H]+ peak) and 1H-NMR (ensuring the isoxazole proton signals remain intact around δ 6.5-8.5 ppm).

Protocol 2: In Vitro Fungicidal Screening (Micro-broth Dilution)

Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound against agricultural pathogens.

Causality & Assay Design: Micro-broth dilution is selected over agar diffusion because it provides precise, quantitative MIC values essential for Structure-Activity Relationship (SAR) modeling.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Rhizoctonia solani on Potato Dextrose Agar (PDA) for 5 days. Harvest spores/mycelia and adjust the suspension to 1×105 CFU/mL in Potato Dextrose Broth (PDB).

  • Compound Dilution: Dissolve the synthesized isoxazole-carboxamide in cell-culture grade DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in a 96-well microtiter plate to achieve final test concentrations ranging from 64 µg/mL to 0.03 µg/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

  • Self-Validating Controls:

    • Positive Control Well: Standard commercial SDHI (e.g., Boscalid) to confirm strain susceptibility.

    • Negative Control Well (DMSO only): Ensures the DMSO concentration (kept <1% v/v) is not responsible for fungal growth inhibition.

    • Sterility Control Well: Uninoculated broth to ensure no environmental contamination.

  • Incubation & Readout: Incubate the plates at 25°C for 72 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the DMSO control.

References

  • Kong, L., Cao, X., Sun, N., Min, L., Duke, S.O., Wu, H., Zhang, L., Liu, X. (2025). Isoxazoline: An emerging scaffold in pesticide discovery. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Bayer CropScience AG. (2020). Fungicidal active compound combinations (Patent No. WO2020020813A1). Google Patents.
  • Pallepati, et al. (2019). Synthesis, characterization and antitubercular evaluation of some new isoxazole appended 1-carboxamido-4,5-dihydro-1H-pyrazoles. Journal of Research in Pharmacy. URL: [Link]

  • Oh, et al. (2017). Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery. Journal of Medicinal Chemistry. URL: [Link]

Sources

Application

Application Note: Step-by-Step Laboratory Synthesis Protocol for 2-(Isoxazol-5-yl)aniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselective Synthesis, Heterocyclic Chemistry, Protocol Optimization Introduction & Mechanistic Rationale 2-(Isoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselective Synthesis, Heterocyclic Chemistry, Protocol Optimization

Introduction & Mechanistic Rationale

2-(Isoxazol-5-yl)aniline is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of fused heterocyclic scaffolds (e.g., isoxazolo-quinolines) and as a pharmacophore in kinase inhibitors. The synthesis of this compound requires a strategic approach due to the inherent chemical lability of the isoxazole ring.

The most robust and scalable synthetic route involves a three-step sequence starting from commercially available 2-nitroacetophenone. The process relies on the formation of an enaminone intermediate, subsequent cyclization with a bis-nucleophile, and a highly controlled chemoselective reduction.

Workflow A 2-Nitroacetophenone B Enaminone Intermediate A->B DMF-DMA Toluene, Reflux C 5-(2-Nitrophenyl) isoxazole B->C NH₂OH·HCl EtOH, Reflux D 2-(Isoxazol-5-yl) aniline C->D SnCl₂·2H₂O EtOH, Reflux

Three-step synthetic workflow for 2-(isoxazol-5-yl)aniline.

Critical Parameter: Chemoselectivity (E-E-A-T Insight)

A common pitfall in isoxazole chemistry is the reduction of adjacent nitro groups using standard catalytic hydrogenation (e.g., Pd/C and H₂). The isoxazole N–O bond is highly susceptible to reductive cleavage, which effectively acts as a masked 1,3-dicarbonyl equivalent, leading to the formation of undesired β-amino enones [1].

To preserve the structural integrity of the isoxazole ring, the final step of this protocol utilizes Tin(II) chloride dihydrate (SnCl₂·2H₂O). This reagent operates via a single-electron transfer mechanism that chemoselectively reduces the nitro group to an amine without providing the hydrogenative conditions that cleave the N–O bond [2].

Chemoselectivity Start 5-(2-Nitrophenyl)isoxazole Path1 Pd/C, H₂ (Catalytic Hydrogenation) Start->Path1 Path2 SnCl₂·2H₂O (Chemoselective Reduction) Start->Path2 Prod1 β-Amino Enone (N-O Bond Cleavage) Path1->Prod1 Undesired Cleavage Prod2 2-(Isoxazol-5-yl)aniline (Intact Isoxazole Ring) Path2->Prod2 Desired Pathway

Chemoselective reduction of the nitro group vs. isoxazole ring cleavage.

Summary of Quantitative Data

To ensure a self-validating workflow, researchers should cross-reference their intermediate results with the expected parameters outlined in the table below.

CompoundMolecular Weight ( g/mol )Expected Yield (%)Physical StateTLC Rf (Hexane:EtOAc 7:3)
2-Nitroacetophenone 165.15N/A (Starting Material)Yellow liquid/solid0.65
Enaminone Intermediate 220.2385 - 90Yellow/Orange solid0.30
5-(2-Nitrophenyl)isoxazole 190.1675 - 82Pale yellow solid0.55
2-(Isoxazol-5-yl)aniline 160.1870 - 78Yellow oil/solid0.40

Step-by-Step Experimental Protocols

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one

Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a one-carbon synthon. The highly electron-withdrawing nitro group increases the acidity of the methyl protons on the acetophenone, driving the condensation forward via the elimination of methanol and dimethylamine.

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 2-nitroacetophenone (16.5 g, 100 mmol) in anhydrous toluene (100 mL).

  • Addition: Add DMF-DMA (17.9 g, 150 mmol, 1.5 eq) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 10–12 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the starting material (Rf 0.65) is completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove toluene and unreacted DMF-DMA.

  • Purification: Triturate the resulting crude dark oil with cold hexanes (50 mL). Filter the precipitated solid, wash with additional cold hexanes, and dry under a vacuum to afford the enaminone intermediate as a yellow/orange solid.

Step 2: Synthesis of 5-(2-Nitrophenyl)isoxazole

Causality: Hydroxylamine serves as a bis-nucleophile. The nitrogen atom performs a Michael-type addition on the highly electrophilic β-carbon of the enaminone, expelling dimethylamine. Subsequent intramolecular attack by the oxygen onto the carbonyl carbon and dehydration yields the aromatic isoxazole ring.

  • Setup: Suspend the enaminone intermediate (22.0 g, ~100 mmol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask.

  • Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (8.34 g, 120 mmol, 1.2 eq) to the suspension.

  • Reaction: Reflux the mixture at 80 °C for 3 hours. The suspension will gradually turn into a homogenous solution as the reaction progresses.

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate (200 mL) and distilled water (100 mL).

  • Extraction: Separate the organic layer. Wash the aqueous layer with an additional 50 mL of ethyl acetate. Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield 5-(2-nitrophenyl)isoxazole as a pale yellow solid.

Step 3: Chemoselective Reduction to 2-(Isoxazol-5-yl)aniline

Causality: As established, SnCl₂ is chosen to prevent N–O bond cleavage [3]. Expert Tip: Neutralizing SnCl₂ generates thick tin hydroxide sludge. Filtering the neutralized mixture through Celite is a mandatory procedural step to prevent severe emulsion issues during extraction.

  • Setup: Dissolve 5-(2-nitrophenyl)isoxazole (19.0 g, 100 mmol) in absolute ethanol (200 mL) in a 1 L round-bottom flask.

  • Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 500 mmol, 5.0 eq) in portions. Note: The reaction is mildly exothermic.

  • Reaction: Heat the mixture to reflux (80 °C) for 2 hours. Monitor via TLC until the nitro intermediate (Rf 0.55) disappears.

  • Neutralization (Critical Step): Cool the mixture to 10 °C in an ice bath. Carefully pour the mixture into 500 mL of ice water. Slowly add 50% NaOH aqueous solution (or saturated NaHCO₃) until the pH reaches 9–10. A heavy white precipitate of tin salts will form.

  • Filtration: Filter the entire biphasic suspension through a tightly packed pad of Celite. Wash the Celite cake thoroughly with dichloromethane (DCM) or ethyl acetate (300 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer once more with DCM (100 mL).

  • Final Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield 2-(isoxazol-5-yl)aniline as a yellow oil that may slowly solidify upon standing.

References

  • PrepChem. "Synthesis of 5-(2-Aminophenyl)isoxazole." PrepChem Organic Syntheses. [Link]

Technical Notes & Optimization

Troubleshooting

Application Support Center: Troubleshooting the Synthesis of 2-(Isoxazol-5-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing 2-(Isoxazol-5-yl)aniline. This molecule p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing 2-(Isoxazol-5-yl)aniline. This molecule presents a unique synthetic challenge: the isoxazole ring contains a highly labile N-O bond that is prone to degradation under standard reaction conditions.

This guide provides mechanistic insights, chemoselective protocols, and self-validating workflows to ensure high-yield, reproducible synthesis.

Mechanistic Overview & Synthetic Pathway

The synthesis of 2-(isoxazol-5-yl)aniline is typically achieved via a two-step sequence: the regioselective cyclocondensation of an enaminone with hydroxylamine to form a nitro-aromatic intermediate, followed by the chemoselective reduction of the nitro group to an aniline. The diagram below illustrates the optimal pathway versus common degradation pitfalls.

SynthesisPathway Enaminone 1-(2-nitrophenyl)-3-(dimethylamino) prop-2-en-1-one Reagent NH2OH·HCl (Mildly Acidic Media) Enaminone->Reagent EtOH, 50-80°C Isoxazole 5-(2-nitrophenyl)isoxazole (Key Intermediate) Reagent->Isoxazole -H2O, -HN(CH3)2 Regioselective Cyclization Target 2-(isoxazol-5-yl)aniline (Target Product) Isoxazole->Target Fe/NH4Cl, EtOH/H2O Chemoselective Reduction Degradation β-aminoenone (Degradation Product) Isoxazole->Degradation Pd/C, H2 N-O Bond Cleavage

Figure 1: Synthetic pathway of 2-(isoxazol-5-yl)aniline highlighting chemoselective reduction.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I isolating an open-chain β -aminoenone instead of 2-(isoxazol-5-yl)aniline after the reduction step? Causality: The N-O bond is the "Achilles' heel" of the isoxazole ring[1]. If you are using catalytic hydrogenation (e.g., Palladium on Carbon with H2​ ), the energetic conditions will induce a reductive cleavage of the N-O bond, yielding an open-chain β -aminoenone degradation product[1][2]. Solution: Switch to a chemoselective reduction method. The Béchamp-style reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) operates via a mild single-electron transfer mechanism. This selectively reduces the nitro group to an aniline without compromising the labile isoxazole ring[3].

Q2: My cyclization of the enaminone with hydroxylamine yields a mixture of 3-aryl and 5-aryl isoxazole isomers. How do I exclusively obtain the 5-(2-nitrophenyl)isoxazole precursor? Causality: Regioselectivity in the cyclocondensation of 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one with hydroxylamine is strictly governed by the pH of the reaction medium[4]. In basic media, the highly nucleophilic nitrogen of hydroxylamine attacks the β -carbon (Michael addition), leading to the 3-aryl isomer. However, in mildly acidic media, the nitrogen is protonated, forcing the oxygen atom to act as the primary nucleophile. The oxygen attacks the carbonyl carbon first, directing the cyclization exclusively toward the 5-aryl regioisomer[4]. Solution: Perform the reaction using Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) without adding external bases (like triethylamine or NaOH). The inherent acidity of the hydrochloride salt is sufficient to drive the desired regioselectivity[5].

Q3: I am using Stannous Chloride ( SnCl2​ ) for the nitro reduction, but I am losing yield during the aqueous workup. What is happening? Causality: While SnCl2​ in concentrated HCl is a documented method for synthesizing 2-(isoxazol-5-yl)aniline[6], the neutralization step with NaOH generates thick, gelatinous tin oxide/hydroxide emulsions. These emulsions trap the product, leading to poor extraction efficiency into the organic phase. Furthermore, prolonged exposure to concentrated strong acids can cause partial hydrolysis of the isoxazole ring. Solution: Transition to the Fe/NH4​Cl protocol, which avoids tin entirely and simplifies the workup. If you must use SnCl2​ , filter the basified mixture through a pad of Celite to break the emulsion before extraction.

Optimized Step-by-Step Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Follow these validated methodologies to maximize your reaction yield.

Protocol A: Regioselective Synthesis of 5-(2-Nitrophenyl)isoxazole
  • Charge: To a round-bottom flask, add 1.0 equivalent of 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one and 1.1 equivalents of Hydroxylamine hydrochloride ( NH2​OH⋅HCl )[5].

  • Solvent: Suspend the reagents in absolute ethanol (or a 1:1 ethanol/water mixture)[5]. Critical: Do not add any base; maintain the mildly acidic environment to ensure oxygen-first nucleophilic attack[4].

  • Reaction: Heat the mixture to 50–80 °C under reflux for 2 hours[5].

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The UV-active enaminone starting material spot should completely disappear.

  • Workup: Cool the mixture to room temperature. Pour into ice water to precipitate the product. Filter the solid and wash thoroughly with cold water.

  • Analytical Validation: Confirm the structure via 1H NMR. Look for the characteristic isoxazole C4​−H proton appearing as a sharp singlet at ~6.8 ppm.

Protocol B: Chemoselective Reduction to 2-(Isoxazol-5-yl)aniline
  • Charge: Dissolve 1.0 equivalent of 5-(2-nitrophenyl)isoxazole in a 4:1 mixture of Ethanol:Water.

  • Reagents: Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of Ammonium Chloride ( NH4​Cl ).

  • Reaction: Heat the suspension to 80 °C for 2 hours. The Fe/NH4​Cl system provides a mild reduction of the nitro group while preserving the N-O bond[3].

  • In-Process Validation: Monitor via TLC. The nitro compound spot will be replaced by a more polar, highly UV-active amine spot.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot ethanol to ensure no product is left behind.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the target aniline.

  • Analytical Validation: 1H NMR should show a broad −NH2​ singlet (~5.0–5.5 ppm) and the preservation of the isoxazole C4​−H proton. IR spectroscopy should reveal primary amine N-H stretches at 3300-3400 cm−1 .

Quantitative Data: Reduction Method Comparison

Selecting the correct reduction method is the single most important factor in improving the yield of 2-(Isoxazol-5-yl)aniline. The table below summarizes the quantitative and qualitative outcomes of different reduction systems.

Reduction SystemMechanistic ActionN-O Bond IntegrityTypical YieldWorkup Complexity
Pd/C , H2​ Catalytic HydrogenationCleaved (Forms β -aminoenone)< 10% (Target)Low
SnCl2​ , conc. HCl Metal-Acid ReductionIntact (High risk of acid hydrolysis)60–65%High (Tin emulsions)
Fe , NH4​Cl Single-Electron TransferIntact (Highly Chemoselective)85–95%Low (Celite filtration)

References

  • PrepChem.com. "Synthesis of 5-(2-Aminophenyl)isoxazole".
  • Benchchem. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability".
  • ResearchGate. "A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent".
  • Orientjchem. "Reductive ring opening of 3,5-bis(2-arylethenyl)
  • PMC.
  • RSC.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 2-(Isoxazol-5-yl)aniline

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Isoxazol-5-yl)aniline. The following information is curated to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Isoxazol-5-yl)aniline. The following information is curated to provide both foundational knowledge and advanced troubleshooting strategies, ensuring the successful integration of this compound into your experimental workflows.

I. Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Isoxazol-5-yl)aniline is the first step in troubleshooting its solubility. The molecule's structure, featuring a polar aniline group and a heterocyclic isoxazole ring, results in a complex solubility profile.

  • Structure: 2-(Isoxazol-5-yl)aniline consists of an aniline ring substituted with an isoxazole ring at the ortho position.

  • Polarity: The presence of both a nonpolar benzene ring and polar amine and isoxazole functionalities gives the molecule an amphiphilic character. This allows for interactions with a range of solvents.[1]

  • Hydrogen Bonding: The nitrogen atom in the aniline's amino group possesses a lone pair of electrons capable of participating in hydrogen bonding, which is a key factor in its solubility in protic solvents.[1]

  • pKa: The basicity of the aniline moiety (pKa of the anilinium ion is approximately 4.6 in aqueous solution) is a critical consideration.[2] At a pH below its pKa, the amino group will be protonated, forming the more soluble anilinium cation.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 2-(Isoxazol-5-yl)aniline.

Q1: My 2-(Isoxazol-5-yl)aniline is not dissolving in my chosen organic solvent. What are the initial steps I should take?

A1: Start with the simplest solutions before moving to more complex methods.

  • Mechanical Agitation & Sonication: Ensure you have provided sufficient energy to break the crystal lattice. Vortex the sample vigorously. If it remains insoluble, sonication can be an effective method to increase the local temperature and provide mechanical energy to aid dissolution.

  • Gentle Heating: For many compounds, solubility increases with temperature. Gently warm your solvent-solute mixture. However, be cautious of potential degradation at elevated temperatures. Always monitor for any color changes that might indicate decomposition.

  • Particle Size Reduction: The rate of dissolution is directly related to the surface area of the solute.[3][4] If you have a crystalline solid, carefully grinding it into a fine powder using a mortar and pestle can significantly improve its dissolution rate.[5][6]

Q2: I've tried the basic steps, but solubility is still poor. How do I select a more appropriate solvent?

A2: A systematic approach to solvent screening is crucial. The principle of "like dissolves like" is a good starting point. Given the amphiphilic nature of 2-(Isoxazol-5-yl)aniline, a range of solvents should be tested.

  • Polar Aprotic Solvents: These solvents can engage in dipole-dipole interactions but do not donate hydrogen bonds. They are often excellent choices for compounds with polar functional groups. Examples include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

  • Polar Protic Solvents: These solvents can both donate and accept hydrogen bonds. Alcohols are common examples.

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Isopropanol (IPA)

  • Chlorinated Solvents: These are generally less polar but can be effective.

    • Dichloromethane (DCM)

    • Chloroform

A structured solvent screening experiment is the most reliable way to identify an optimal solvent.

Experimental Protocol: Systematic Solvent Screening

Objective: To determine the most effective single solvent for dissolving 2-(Isoxazol-5-yl)aniline at a desired concentration.

Materials:

  • 2-(Isoxazol-5-yl)aniline

  • A selection of high-purity organic solvents (see table below)

  • Vials with screw caps

  • Vortex mixer

  • Sonicator bath

  • Heating block or water bath

  • Analytical balance

Procedure:

  • Preparation: Weigh a precise amount of 2-(Isoxazol-5-yl)aniline (e.g., 5 mg) into separate, labeled vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Initial Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes at room temperature. Observe for complete dissolution.

  • Sonication: If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Again, observe for dissolution.

  • Controlled Heating: If the compound remains insoluble, gently heat the vial on a heating block or in a water bath (e.g., to 40-50 °C) while vortexing intermittently. Be cautious not to exceed the boiling point of the solvent.

  • Incremental Solvent Addition: If the compound is still not dissolved, add another measured volume of the solvent (e.g., 0.5 mL) and repeat steps 3-5.

  • Record Observations: Carefully record the volume of solvent required to achieve complete dissolution for each solvent tested. Note whether dissolution occurred at room temperature, with sonication, or with heating.

Data Presentation: Solubility of 2-(Isoxazol-5-yl)aniline in Common Organic Solvents

SolventPolarity IndexExpected SolubilityObservations/Notes
Dimethyl Sulfoxide (DMSO)7.2HighOften a very effective solvent for a wide range of compounds.[6]
Dimethylformamide (DMF)6.4HighSimilar to DMSO, a powerful polar aprotic solvent.
Tetrahydrofuran (THF)4.0Moderate to HighA good starting point for many organic compounds.
Dichloromethane (DCM)3.1ModerateA common solvent for organic synthesis and purification.
Acetonitrile (ACN)5.8ModerateUseful for a variety of applications, including chromatography.
Methanol5.1ModerateA polar protic solvent capable of hydrogen bonding.
Ethanol4.3ModerateSimilar to methanol, but slightly less polar.
Toluene2.4LowA nonpolar solvent, less likely to be effective.
Heptane/Hexane0.1Very LowNonpolar solvents, unlikely to dissolve the compound.

Q3: I need to use a specific solvent system for my experiment, but 2-(Isoxazol-5-yl)aniline has low solubility in it. What are my options?

A3: When you are constrained to a particular solvent system, several techniques can be employed to enhance solubility.

  • Co-solvents: The use of a small amount of a strong solvent (a co-solvent) in which your compound is highly soluble can significantly increase the overall solubility in the weaker solvent system.[7][8] For example, if your primary solvent is ethanol and solubility is poor, adding a small percentage of DMSO or DMF can be very effective.[6] The use of co-solvents is a widely adopted strategy in pharmaceutical formulations to dissolve hydrophobic molecules.[7]

  • pH Adjustment: Due to the basic nature of the aniline moiety, adjusting the pH of the medium can have a profound effect on solubility, particularly in protic or aqueous-organic mixtures.[2] Adding a small amount of a non-interfering acid (e.g., a dilute solution of HCl in an appropriate solvent, or trifluoroacetic acid) will protonate the amino group, forming the more polar and soluble anilinium salt. This is a common strategy for improving the solubility of basic drugs.[4][6]

  • Solubilizing Excipients: In formulation science, various excipients are used to enhance solubility.[9][10][11] While less common in a standard chemistry lab setting, for specific applications, the use of surfactants or cyclodextrins could be considered.[12][13] Surfactants can form micelles that encapsulate the compound, while cyclodextrins can form inclusion complexes.[4][12][13]

III. Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues with 2-(Isoxazol-5-yl)aniline.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with 2-(Isoxazol-5-yl)aniline initial_steps Q1: Initial Troubleshooting - Vortex/Agitate - Sonicate - Gentle Heating - Particle Size Reduction start->initial_steps dissolved1 Problem Solved initial_steps->dissolved1 Soluble not_dissolved1 Still Insoluble initial_steps->not_dissolved1 Insoluble solvent_screen Q2: Systematic Solvent Screening - Test Polar Aprotic (DMSO, DMF) - Test Polar Protic (MeOH, EtOH) - Test Chlorinated (DCM) not_dissolved1->solvent_screen solvent_found Suitable Solvent Identified solvent_screen->solvent_found Soluble solvent_not_found No Suitable Single Solvent solvent_screen->solvent_not_found Insoluble advanced_methods Q3: Advanced Techniques - Co-Solvent System - pH Adjustment (Acidification) - Consider Solubilizing Agents solvent_not_found->advanced_methods dissolved2 Problem Solved advanced_methods->dissolved2

Caption: A flowchart for troubleshooting the solubility of 2-(Isoxazol-5-yl)aniline.

IV. Safety Precautions

When handling 2-(Isoxazol-5-yl)aniline and organic solvents, always adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[15]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for 2-(Isoxazol-5-yl)aniline and all solvents used for detailed safety information.[14][15][16] 2-(Isoxazol-5-yl)aniline may cause skin and eye irritation.[16][17]

By following this structured guide, researchers can efficiently overcome solubility challenges with 2-(Isoxazol-5-yl)aniline, saving valuable time and resources in their scientific endeavors.

References

  • Pharmaceutical Technology. (2026, March 20). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • Industrial & Engineering Chemistry Research. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ACS Publications. [Link]

  • Industrial & Engineering Chemistry Research. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ACS Publications. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Eurofins Scientific. (2024, May 11). Residual Solvents Testing. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. [Link]

  • ACS Publications. (2008, April 30). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules. [Link]

  • Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]

  • IntechOpen. (2023, August 21). Polyaniline Derivatives and Their Applications. [Link]

  • ACS Publications. (2013, December 27). Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin. Industrial & Engineering Chemistry Research. [Link]

  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

  • (n.d.). MSDS of 2-Isoxazol-5-YL-phenol. [Link]

  • BuyChemJapan. (n.d.). 2-(Isoxazol-5-yl)aniline 95% | AiFChem, an Xtalpi Company. [Link]

  • (n.d.). New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity: Integrated Synthesis, In Vitro Ass. [Link]

  • MDPI. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][12][18][19]Triazines: Synthesis and Photochemical Properties. [Link]

  • ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO. [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • MDPI. (2023, April 3). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][12][18][19]Triazines: Synthesis and Photochemical. [Link]

  • PubChem. (n.d.). 4-(1,3-Oxazol-5-yl)aniline. [Link]

  • PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. [Link]

  • NextSDS. (n.d.). 3-(1,2-oxazol-5-yl)aniline — Chemical Substance Information. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 2-(Isoxazol-5-yl)aniline

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify heteroaromatic amines. Purifying 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify heteroaromatic amines. Purifying 2-(Isoxazol-5-yl)aniline presents a classic chromatographic paradox: you are handling a bifunctional molecule featuring a highly basic, polar primary amine coupled with a chemically sensitive isoxazole ring. Standard normal-phase chromatography often leads to disastrous results—severe peak tailing, irreversible adsorption, and compromised yields.

In this guide, we will move beyond basic protocols. We will dissect the causality behind these chromatographic failures and implement self-validating, field-proven systems to ensure you isolate analytical-grade material without degrading your pharmacophore.

Diagnostic Purification Workflow

Before committing your entire crude batch to a column, follow this logical decision matrix to determine the optimal stationary and mobile phase conditions.

G Start Crude 2-(Isoxazol-5-yl)aniline TLC TLC Analysis: Is amine tailing present? Start->TLC AddTEA Add 0.5-1% TEA to Mobile Phase TLC->AddTEA Yes (Tailing) StandardCol Standard Silica Column (Hexane/EtOAc) TLC->StandardCol No (Sharp Spots) CheckDegradation TLC Check: Isoxazole ring intact? AddTEA->CheckDegradation NeutralizedCol TEA-Neutralized Silica Column CheckDegradation->NeutralizedCol Yes (Stable) AltPhase Switch to Neutral Alumina or RP-C18 CheckDegradation->AltPhase No (Degradation) Success Pure 2-(Isoxazol-5-yl)aniline Isolated StandardCol->Success NeutralizedCol->Success AltPhase->Success

Decision matrix for the chromatographic purification of 2-(Isoxazol-5-yl)aniline.

Troubleshooting & FAQs

Q1: Why does my 2-(Isoxazol-5-yl)aniline streak from the baseline to the solvent front on standard silica gel TLC? The Causality: The primary amine group of the aniline moiety is highly basic. Standard normal-phase silica gel is inherently acidic due to the presence of surface silanol groups (Si-O-H)[1]. The basic nitrogen of your analyte forms strong hydrogen bonds and ionic interactions with these acidic sites. This non-ideal retention mechanism leads to slow, uneven elution kinetics, manifesting as severe "tailing" or streaking[1][2]. The Solution: You must disrupt this interaction by introducing a competing base into your mobile phase to neutralize the stationary phase[1].

Q2: How do I properly neutralize the silica gel without degrading the isoxazole ring? The Causality: The N-O bond of the isoxazole ring is relatively weak and highly susceptible to cleavage under strongly basic conditions, leading to ring-opening reactions[3]. Therefore, using harsh bases is contraindicated. The Solution: Triethylamine (TEA) is the optimal mobile phase modifier. It acts as a competing base, neutralizing the acidic silanol groups on the silica gel surface and minimizing undesirable interactions with the basic analyte, resulting in a more symmetrical peak shape[2]. Because it is sterically hindered, adding 0.5% to 1.0% (v/v) TEA to your chosen solvent system (e.g., Hexane/Ethyl Acetate) is mild enough to leave the isoxazole ring intact[1][4].

Q3: I added TEA to my eluent, but my compound is still co-eluting with the starting material (e.g., a 2-nitro intermediate). What is the next step? The Causality: If tailing is suppressed but resolution remains poor, the dipole-dipole interactions provided by Hexane/EtOAc are insufficient to distinguish the subtle electronic differences between the starting material and the product. The Solution: Shift your selectivity by changing the organic modifier or the stationary phase. Switch from Hexane/EtOAc to a Dichloromethane (DCM)/Methanol (MeOH) gradient containing 0.1% ammonium hydroxide, which also prevents amine tailing while offering a different polarity profile[5]. Alternatively, transition to Neutral Alumina, which lacks acidic silanols entirely[1].

Q4: How should I visualize 2-(Isoxazol-5-yl)aniline on TLC to ensure I am not collecting uncyclized intermediates? The Causality: Relying solely on UV absorption can lead to false positives, as both starting materials and products are UV-active. The Solution: Implement an orthogonal detection strategy. First, visualize under short-wave UV light (254 nm). Second, stain the plate with Ninhydrin and apply heat. The primary aniline amine will yield a characteristic colored spot (typically brown/purple), definitively differentiating it from non-amine impurities.

Quantitative Comparison of Chromatographic Parameters

To optimize your purification, consult the table below, which summarizes the expected outcomes based on your choice of stationary phase and mobile phase modifiers.

Stationary PhaseMobile Phase SystemModifierIsoxazole Ring StabilityAniline Elution Profile
Standard Silica Gel (60 Å) Hexane / EtOAcNoneHighSevere tailing, low recovery[1]
Deactivated Silica Gel Hexane / EtOAc0.5–1.0% TEAHighSymmetrical peaks, high recovery[2]
Neutral Alumina Hexane / EtOAcNoneHighGood symmetry, moderate resolution[1]
Reverse-Phase (C18) H₂O / Acetonitrile0.1% TFALow (Acid-sensitive) Peak fronting, potential degradation
Reverse-Phase (C18) H₂O / Methanol0.1% NH₄OHModerate-HighExcellent resolution, high recovery[5]

Validated Step-by-Step Methodology: TEA-Neutralized Silica Gel Chromatography

Objective: Isolate 2-(Isoxazol-5-yl)aniline with >95% purity while preventing on-column amine tailing and protecting the isoxazole pharmacophore.

Phase 1: The Self-Validating 2D-TLC Check

Do not skip this step. It validates that your specific isoxazole derivative will survive the column residence time.

  • Spot your crude mixture in the bottom-left corner of a square silica TLC plate.

  • Develop the plate in your chosen solvent system (e.g., 70:30 Hexane/EtOAc + 1% TEA).

  • Remove the plate, mark the solvent front, and let it dry completely for 15 minutes (simulating column residence time).

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Validation: If the compound is stable, all spots will lie on a perfect diagonal line. If you see spots off the diagonal, your compound is degrading on the silica, and you must switch to Neutral Alumina immediately.

Phase 2: Mobile Phase & Column Preparation (The "Silanol-Capping" Step)
  • Prepare your mobile phase by mixing Hexane and Ethyl Acetate (e.g., 70:30 v/v) based on your TLC optimization[4].

  • Add exactly 1.0% (v/v) Triethylamine (TEA) to the bulk solvent and mix thoroughly[1].

  • Place a cotton plug and a thin layer of sand at the bottom of the column.

  • Wet Slurry Packing: In a separate beaker, mix the required amount of silica gel with the TEA-spiked mobile phase to form a consistent slurry. Pour this into the column[1]. Causality: Packing the column with the TEA-spiked solvent ensures all acidic silanol sites are pre-neutralized before the basic aniline is introduced[2].

Phase 3: Sample Loading & Elution
  • Dissolve the crude 2-(Isoxazol-5-yl)aniline in an absolute minimum volume of the TEA-spiked mobile phase. (If solubility is poor, use a few drops of DCM).

  • Carefully load the dissolved sample onto the flat silica bed using a long glass pipette to prevent disturbing the sand layer.

  • Elute the column using the TEA-spiked mobile phase, collecting appropriate fraction volumes.

Phase 4: Fraction Analysis & TEA Removal
  • Analyze fractions via TLC (UV + Ninhydrin stain) and combine the product-containing tubes.

  • Concentrate the combined fractions under reduced pressure via rotary evaporation.

  • Critical Step: TEA co-evaporates with most solvents but can leave a basic residue that interferes with downstream NMR analysis or biological assays. To completely remove residual TEA, co-evaporate the resulting residue with Toluene (2 x 10 mL) or place the flask under high vacuum (lyophilizer/Schlenk line) for 12–24 hours.

References

  • Synthesis and Structural Conformation of a Novel Isoxazole Derivative . Journal of the Spectroscopical Society of Japan (JSAC). [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Ortho-Substituted 2-(Isoxazol-5-yl)aniline Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and in-depth answers to frequently asked questions (FAQs) c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and in-depth answers to frequently asked questions (FAQs) concerning reactions with ortho-substituted 2-(isoxazol-5-yl)anilines. The unique electronic properties and significant steric bulk of this scaffold present distinct challenges in synthesis. This resource is designed to help you diagnose issues and optimize your reaction conditions for success.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

Q1: What makes ortho-substituted 2-(isoxazol-5-yl)anilines so challenging to work with?

A1: The difficulty arises from a combination of steric and electronic factors.

  • Steric Hindrance: The primary challenge is the significant steric bulk created by the substituent at the ortho position relative to the aniline's amino group. This "ortho effect" physically blocks the approach of reagents, making it difficult for the nitrogen's lone pair to participate in reactions like acylations or cross-couplings.

  • Conformational Restriction: The isoxazole ring, being a bulky heterocyclic system, further restricts the rotation around the C-N bond, exacerbating the steric shielding of the amino group.

  • Electronic Effects: The isoxazole ring is electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen. While this can sometimes be beneficial, in combination with steric hindrance, it often renders the amine extremely unreactive.[1][2]

  • Chelation Potential: The nitrogen on the isoxazole ring can act as a coordinating atom, potentially sequestering metal catalysts and inhibiting catalytic cycles in cross-coupling reactions.

Q2: My standard N-acylation protocol with an ortho-substituted 2-(isoxazol-5-yl)aniline is failing. What are the most likely causes?

A2: Failure in N-acylation is a classic problem with this substrate class. The primary culprits are:

  • Insufficient Reagent Reactivity: The sterically encumbered and electronically deactivated aniline may not be nucleophilic enough to react with standard acylating agents like acid anhydrides.[3]

  • Inadequate Activation: For many hindered anilines, a catalyst is essential. If you are not using an activating agent like 4-(Dimethylaminopyridine) (DMAP), the reaction is unlikely to proceed.[3][4]

  • Unfavorable Reaction Conditions: Room temperature and standard solvents may not provide enough energy to overcome the high activation barrier imposed by the steric hindrance.[4]

Q3: I'm attempting a Buchwald-Hartwig amination and observing no product formation. Where should I start troubleshooting?

A3: This is a common issue when coupling sterically demanding partners. The problem almost always lies within the catalytic system.

  • Inappropriate Ligand Choice: This is the most critical factor. Standard phosphine ligands (e.g., PPh₃, BINAP) are often ineffective for hindered substrates. You need specialized, bulky, and electron-rich ligands to facilitate the crucial reductive elimination step.[5]

  • Inactive Catalyst: The active Pd(0) species can be sensitive to air and moisture. Improper handling or degraded reagents can lead to an inactive catalyst.

  • Incorrect Base or Solvent: The choice of base is critical for the efficiency of the catalytic cycle. A base that is too weak or one that causes poor solubility can stall the reaction. Solvents must be anhydrous and degassed.

Section 2: Troubleshooting Common Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during synthesis.

Issue 1: Low or No Yield in N-Acylation / N-Sulfonylation

If you are experiencing poor conversion when attempting to acylate or sulfonylate the aniline nitrogen, follow this troubleshooting workflow.

start Problem: Low/No Acylation Yield q1 Are you using an acyl chloride? start->q1 a1_yes Increase Reactivity & Activation q1->a1_yes Yes a1_no Switch to Acyl Chloride from Anhydride/Acid q1->a1_no No q2 Is a catalyst (e.g., DMAP) present? a1_yes->q2 a1_no->q2 a2_yes Increase Temperature / Use Microwave q2->a2_yes Yes a2_no Add DMAP (0.1-0.2 eq.) q2->a2_no No q3 Reaction still fails? a2_yes->q3 a2_no->q3 a3 Advanced Deprotonation Strategy q3->a3 Yes start Problem: Failed Cross-Coupling q1 What ligand was used? start->q1 a1_std Switch to Bulky Monodentate Ligand (e.g., XPhos, SPhos) q1->a1_std Standard (PPh3, BINAP) a1_adv Optimize Base & Solvent q1->a1_adv Bulky Monodentate q2 What Pd Precursor? a1_std->q2 a1_adv->q2 a2_basic Consider a Pre-formed Catalyst (e.g., XPhos Pd G3/G4) q2->a2_basic Pd(OAc)2 / Pd2(dba)3 a2_pre Reaction still fails? q2->a2_pre Pre-formed q3 Increase Reaction Energy a2_basic->q3 a2_pre->q3 a3 Use High-Temp (Toluene, 110°C) or Microwave Synthesis q3->a3

Decision tree for optimizing cross-coupling reactions.

This protocol uses a modern, highly active catalyst system designed for challenging couplings.

  • Preparation (In a Glovebox):

    • To an oven-dried reaction vial equipped with a stir bar, add the aryl halide (1.0 eq), the ortho-substituted 2-(isoxazol-5-yl)aniline (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq). * Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.5-3 mol% relative to Pd). Using a pre-formed catalyst simplifies this step and often gives more reproducible results.

  • Reaction Setup:

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

    • Seal the vial with a PTFE-lined cap.

    • Remove the vial from the glovebox.

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block at 100-120 °C.

    • Stir vigorously for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. [4] * Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and carefully quench with water.

    • Filter through a pad of celite to remove palladium black.

    • Wash the organic layer with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Section 3: References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.

  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. Benchchem.

  • Buchwald–Hartwig amination. Wikipedia.

  • Technical Support Center: N-Acylation of Hindered Anilines. Benchchem.

  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers (RSC Publishing).

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.

  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline. Benchchem.

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis.

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications.

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters - ACS Publications.

  • Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. Benchchem.

  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.

  • Buchwald-Hartwig Coupling. Organic Synthesis.

  • Practical catalytic method for synthesis of sterically hindered anilines. PubMed.

  • Microwave Assisted Organic Synthesis.

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.

  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. ACS Publications.

  • Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions. Benchchem.

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society - ACS Publications.

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES Karthiyayini Gnanaoli,a Deepan Babu Rajkumar,a C. Uma Maheswari,a* Vellais.

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.

  • Microwave and Polymer-Assisted Synthesis of Ultrasmall Polydopamine Nanoparticles: Applications as Support for Peroxidase-like Activity and as Intracellular Iron Delivery Platform. Langmuir - ACS Publications.

  • Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions. Benchchem.

  • Construction of Isoxazole ring: An Overview.

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

  • Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1.

  • A review of isoxazole biological activity and present synthetic techniques.

  • Synthesis of New Sterically Hindered Anilines. Request PDF - ResearchGate.

  • Strategies for the Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv.

  • Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines. Beilstein Journals.

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of 2-(Isoxazol-5-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 2-(Isoxazol-5-yl)aniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 2-(Isoxazol-5-yl)aniline .

This compound presents a unique dual-stability challenge: the electron-rich aniline moiety is highly susceptible to autoxidation, while the 3-unsubstituted isoxazole ring is vulnerable to base-catalyzed ring opening[1][2]. Understanding the causality behind these degradation pathways is critical for maintaining batch-to-batch reproducibility in your drug development assays.

Mechanistic Overview of Degradation

To establish an effective storage protocol, we must first understand why 2-(Isoxazol-5-yl)aniline degrades. The molecule contains two distinct reactive centers:

  • Aniline Autoxidation: The primary amine attached to the aromatic ring is electron-rich. Upon exposure to atmospheric oxygen and UV light, it undergoes radical-mediated oxidation. This cascade forms reactive intermediates that polymerize into strongly colored impurities (e.g., azo dyes, quinones, and polyanilines)[2].

  • Isoxazole Kemp Elimination: The isoxazole heterocycle, particularly when lacking substitution at the C(3) position, is sensitive to alkaline environments. Under basic conditions (pH > 7.4), the ring undergoes a base-promoted Kemp elimination. The N–O bond cleaves, yielding an α -cyanoenol intermediate[1][3]. This degradation product is an isomer of the parent compound, meaning it will have the exact same mass in LC-MS but a different retention time and biological activity.

DegradationPathways Parent 2-(Isoxazol-5-yl)aniline (Intact Molecule) Oxidation Autoxidation (O2, UV Light, Heat) Parent->Oxidation Aniline Moiety RingOpening Kemp Elimination (Alkaline pH > 7.4) Parent->RingOpening Isoxazole Moiety Degradant1 Colored Impurities (Azo dyes, Quinones, Polyanilines) Oxidation->Degradant1 Radical Polymerization Degradant2 Isomeric Degradant (α-cyanoenol intermediate) RingOpening->Degradant2 N-O Bond Cleavage

Bifurcated degradation pathways of 2-(Isoxazol-5-yl)aniline via oxidation and ring opening.

Standard Operating Procedure: Ideal Storage Protocol

To arrest both oxidation and hydrolysis, storage conditions must strictly control temperature, light, atmospheric composition, and ambient pH. The following self-validating protocol ensures >95% purity retention over a 12-month period[4].

Step 1: Aliquoting (Minimizing Freeze-Thaw & Air Exposure)

  • Action: Upon receiving the bulk powder, immediately dissolve or weigh the compound into single-use aliquots.

  • Causality: Repeatedly opening a bulk container introduces atmospheric moisture and oxygen, cumulatively accelerating the radical polymerization of the aniline group.

Step 2: Container Selection & Light Protection

  • Action: Transfer aliquots into amber glass vials equipped with PTFE-lined screw caps.

  • Causality: Amber glass blocks UV radiation, halting the photo-catalysis of aniline oxidation. PTFE (Teflon) liners prevent the leaching of plasticizers and provide an impermeable seal against atmospheric oxygen.

Step 3: Inert Atmosphere Purging

  • Action: Gently purge the headspace of each vial with dry Argon (preferred) or Nitrogen gas for 10–15 seconds before sealing.

  • Validation Step: Place a colorimetric oxygen indicator strip inside the secondary containment bag. If the strip turns blue/pink (depending on the brand), the inert seal has been compromised and the batch should be flagged for LC-MS purity verification.

Step 4: Temperature Control

  • Action: Store the sealed vials at 2–8°C for use within 3 months, or at -20°C for long-term storage (up to 12 months)[4].

  • Causality: Lowering the kinetic energy of the system exponentially decreases the rate of both N–O bond cleavage and oxidative degradation.

Quantitative Storage Stability Profile

The following table summarizes the causal relationship between storage environments and the expected shelf-life of 2-(Isoxazol-5-yl)aniline.

Storage ConditionAtmosphereLight ExposurePrimary Degradation RiskExpected Shelf Life (>95% Purity)
-20°C (Optimal) Argon/NitrogenProtected (Amber)Negligible> 12 Months
2–8°C (Standard) Argon/NitrogenProtected (Amber)Slow autoxidation3 to 6 Months
20–25°C (Room Temp) Ambient AirProtected (Amber)Rapid aniline oxidation< 2 Weeks
20–25°C (Room Temp) Ambient AirDirect UV LightPhoto-oxidation / Polymerization< 48 Hours
Solution (pH > 8.0) Ambient AirAnyBase-catalyzed Kemp elimination< 2 Hours

Troubleshooting & FAQs

Q1: My solid powder has shifted from an off-white color to a dark brownish-yellow. Is it still usable for my in vitro assays? A1: No, it is highly recommended to discard or repurify the batch. This color shift is the macroscopic hallmark of aniline autoxidation[2]. The dark color indicates the formation of polyaniline-like oligomers and quinones. Using this degraded sample will introduce off-target toxicity and artifactual data into your biological assays.

Q2: I prepared a stock solution in a basic buffer (pH 9.0) for my enzymatic assay. My LC-MS quality control check shows a new peak with the exact same mass ( m/z ) as the parent compound, but a different retention time. What happened? A2: You are observing the α -cyanoenol degradant. Because the isoxazole ring lacks substitution at the C(3) position, the alkaline pH of your buffer triggered a base-promoted Kemp elimination[1][3]. The isoxazole N–O bond cleaved, opening the ring. Because this is an isomerization reaction, the molecular weight remains identical, but the polarity (and thus LC retention time) shifts significantly. Solution: Always prepare primary stock solutions in anhydrous, degassed DMSO or Acetonitrile, and only dilute into aqueous buffers immediately prior to the assay.

Q3: Can I store my DMSO stock solutions of 2-(Isoxazol-5-yl)aniline at room temperature if I keep them in the dark? A3: It is strongly discouraged. DMSO is hygroscopic and readily absorbs atmospheric moisture, which can subtly alter the pH and introduce dissolved oxygen. Even in the dark, dissolved oxygen will slowly oxidize the aniline moiety at room temperature. DMSO stocks should be aliquoted, purged with Argon, and stored at -80°C.

Q4: How can I analytically verify the purity of my stored samples? A4: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV-Vis diode array detector (DAD) or Mass Spectrometry (MS). Monitor at 254 nm. Ensure your mobile phase is slightly acidic (e.g., 0.1% Formic Acid in Water/Acetonitrile) to stabilize the isoxazole ring during the chromatographic run and prevent on-column degradation.

References

  • Drug Hunter . The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery. Drughunter.com. Available at:[Link]

  • Wikipedia . Aniline - Oxidation and Degradation Pathways. Wikipedia.org. Available at:[Link]

  • ResearchGate . pH and temperature stability of the isoxazole ring in leflunomide. Researchgate.net. Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to Pilot Plant Scale-Up of 2-(Isoxazol-5-yl)aniline Synthesis

This technical guide serves as a dedicated resource for researchers, chemists, and process development professionals managing the transition of 2-(Isoxazol-5-yl)aniline synthesis from the laboratory bench to pilot plant...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide serves as a dedicated resource for researchers, chemists, and process development professionals managing the transition of 2-(Isoxazol-5-yl)aniline synthesis from the laboratory bench to pilot plant production. The following content, presented in a practical question-and-answer format, addresses common challenges and offers field-proven insights to ensure a safe, efficient, and scalable process. Our focus is on anticipating problems, understanding the underlying chemical principles, and establishing robust, self-validating protocols.

Section 1: Synthesis Strategy & Core Scale-Up Considerations

Q1: What is the recommended synthetic route for 2-(Isoxazol-5-yl)aniline suitable for pilot-scale production?

Answer: For pilot-scale synthesis, a robust, convergent, and cost-effective route is paramount. We recommend a two-step approach starting from the readily available 2-aminobenzonitrile. This strategy avoids potentially unstable intermediates and utilizes well-understood chemical transformations that are amenable to scale-up.[1]

The proposed route is as follows:

  • Amidoxime Formation: Reaction of 2-aminobenzonitrile with hydroxylamine hydrochloride to form the key intermediate, 2-amino-N'-hydroxybenzenecarboximidamide. This reaction is a standard method for converting nitriles to amidoximes.[2]

  • Isoxazole Ring Cyclization: Cyclocondensation of the amidoxime intermediate with a suitable C2 electrophile, such as malondialdehyde or a synthetic equivalent, to construct the isoxazole ring. The use of 1,3-dicarbonyl compounds or their equivalents to form isoxazoles with hydroxylamine derivatives is a well-established methodology.[3][4]

Synthetic_Workflow cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Cyclocondensation cluster_2 Work-up & Purification A 2-Aminobenzonitrile C 2-Amino-N'-hydroxy- benzenecarboximidamide A->C Base, Solvent (e.g., Ethanol/Water) B Hydroxylamine HCl B->C E 2-(Isoxazol-5-yl)aniline C->E Acid Catalyst Heat D C2 Electrophile (e.g., Malondialdehyde) D->E F Crude Product E->F Extraction G Purified Product (>98%) F->G Crystallization

Caption: High-level workflow for the pilot-scale synthesis of 2-(Isoxazol-5-yl)aniline.

Q2: Why is this route preferable to a nitrile oxide cycloaddition strategy for pilot-scale?

Answer: While [3+2] cycloaddition reactions between nitrile oxides and alkynes are powerful tools for isoxazole synthesis, they present significant scale-up challenges.[4] Nitrile oxides are often generated in situ from hydroximoyl chlorides, which can be unstable. Furthermore, the generation process often involves strong oxidants or bases, which can lead to safety concerns and side-product formation at scale. The proposed two-step condensation route relies on more stable intermediates and more easily controlled reaction conditions, enhancing process safety and predictability in a pilot plant environment.

Section 2: Troubleshooting Guide for Key Transformations

This section addresses specific issues that may arise during the synthesis.

Step 1: Amidoxime Formation

Q3: My reaction of 2-aminobenzonitrile with hydroxylamine is stalling, with significant starting material remaining after 24 hours. What should I investigate?

Answer: Reaction stalling is a common issue when moving to larger vessels. The root cause is often related to pH, mixing, or temperature.

  • pH Control is Critical: The reaction requires a base to free the hydroxylamine from its hydrochloride salt. The optimal pH is typically between 8 and 10. In a large reactor, poor mixing can create localized areas of low pH, effectively halting the reaction.

    • Solution: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Use a calibrated inline pH probe for real-time monitoring. If adding a base, ensure the addition is slow and subsurface to prevent pH spikes.

  • Temperature & Solubility: 2-aminobenzonitrile has limited solubility in purely aqueous systems.

    • Solution: A co-solvent system, such as ethanol/water, is often necessary to keep all components in solution. Ensure the reaction temperature is maintained; a slight increase (e.g., to 50-60 °C) can often improve reaction rates without significant side-product formation. Monitor the reaction progress by TLC or HPLC.[5]

Q4: I'm observing a new impurity by HPLC during the amidoxime formation. What could it be?

Answer: A likely impurity is the dimer or trimer of the starting material or product. The aniline nitrogen of one molecule can potentially react with the nitrile of another, especially under harsh basic conditions.

  • Mitigation:

    • Control Stoichiometry: Use a modest excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents) to ensure the nitrile is consumed efficiently.

    • Base Selection: Use a weaker base like sodium carbonate or triethylamine instead of strong bases like sodium hydroxide to minimize side reactions.

    • Temperature Management: Avoid excessive temperatures, as this can accelerate side reactions.

Step 2: Isoxazole Ring Cyclization

Q5: The cyclization step is producing a low yield of the desired 2-(Isoxazol-5-yl)aniline and a significant amount of dark, tar-like material. What is the cause?

Answer: Tar formation during acid-catalyzed cyclocondensations at elevated temperatures is often due to the decomposition of the C2 electrophile (e.g., malondialdehyde, which is unstable) or polymerization of the amidoxime intermediate.

  • Control Reagent Addition: The C2 electrophile should be added slowly and controllably to the heated solution of the amidoxime intermediate. This maintains a low instantaneous concentration of the reactive aldehyde, favoring the desired intramolecular cyclization over intermolecular polymerization.

  • Use a Protected Aldehyde: Consider using a more stable synthetic equivalent, such as malondialdehyde tetraethyl acetal. The acetal will hydrolyze in situ under the acidic reaction conditions to generate the required dialdehyde slowly and continuously.

  • Optimize Temperature and Catalyst: Perform a Design of Experiments (DoE) at the lab scale to find the optimal balance. Sometimes, a lower temperature for a longer time is more effective. Ensure the acid catalyst (e.g., HCl, H₂SO₄) is used in catalytic, not stoichiometric, amounts.

Section 3: Pilot-Scale Work-Up and Purification

Q6: Column chromatography was effective in the lab, but it's not feasible for a 50 kg batch. How can I purify the final product?

Answer: The goal at the pilot scale is to replace chromatography with a robust crystallization process. This is more economical, scalable, and easier to validate.[6]

  • Strategy: Crystallization

    • Initial Work-Up: After the reaction is complete, quench with a base (e.g., NaHCO₃ solution) to neutralize the acid catalyst. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

    • Solvent Screening: Use a small amount of the crude oil (obtained after solvent evaporation) to screen for a suitable crystallization solvent system. The ideal system is one where the product is sparingly soluble at room temperature but highly soluble at reflux. Common systems for aniline derivatives include isopropanol/water, ethanol, or toluene/heptane.

    • Procedure: Dissolve the crude product in the minimum amount of the hot solvent system. Allow it to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Isolate the crystals by filtration (e.g., using a Nutsche filter-dryer), wash with a small amount of cold solvent, and dry under vacuum.

Q7: During the aqueous work-up, I'm getting a persistent emulsion that makes phase separation difficult. What can I do?

Answer: Emulsions are common with aniline derivatives at scale due to their surfactant-like properties.

  • Solutions:

    • Add Brine: Before the extraction, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break the emulsion and "salt out" the organic product.

    • Filter through Celite: Passing the entire emulsified mixture through a pad of Celite or diatomaceous earth can often break the emulsion.

    • Change Solvent: If the problem persists, consider switching to a more non-polar extraction solvent like toluene, which may be less prone to emulsification than ethyl acetate.

Section 4: Analytical and Quality Control

Q8: What are the recommended In-Process Controls (IPCs) for monitoring the reaction at a pilot scale?

Answer: Visual checks and TLC are insufficient for pilot production. Quantitative methods are required for robust process control.

  • Recommended IPC Method: HPLC-UV High-Performance Liquid Chromatography with a UV detector is the preferred method. It can quantify the consumption of starting materials and the formation of intermediates and the final product.[7][8]

    • IPC for Step 1: Sample the reaction mixture every 2-4 hours. Dilute the sample and analyze by HPLC. The reaction is complete when the peak area of 2-aminobenzonitrile is <1% of its initial value.

    • IPC for Step 2: Monitor the disappearance of the amidoxime intermediate. The reaction is complete when its peak area is <1%. This also allows you to monitor the formation of any significant impurities in real-time.

Parameter Step 1: Amidoxime Formation Step 2: Cyclocondensation Method
Reaction Endpoint <1% 2-Aminobenzonitrile<1% Amidoxime IntermediateHPLC-UV
Key Impurity Dimerization byproductsPolymerization byproductsHPLC-UV
Temperature 45-55 °C80-90 °CCalibrated Probe
pH 8.0 - 9.01.0 - 2.0Calibrated Probe
Agitation Speed 100-150 RPM (Vessel Dependent)100-150 RPM (Vessel Dependent)Tachometer

Table 1: Recommended In-Process Controls and Key Process Parameters.

Section 5: Safety Considerations

Q9: What are the primary safety hazards I should be aware of when scaling up this synthesis?

Answer: The primary hazards involve the handling of raw materials and managing the reaction conditions.

  • Aniline Derivatives: The starting material and final product are aniline derivatives. Aniline is toxic if inhaled, ingested, or absorbed through the skin and is a suspected carcinogen.[9][10][11]

    • Control Measures: All transfers and handling must be done in a well-ventilated area or a closed system. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is sufficient for short-term use), a full-length lab coat, and safety goggles/face shield.[9][11]

  • Hydroxylamine Hydrochloride: While stable as a salt, free hydroxylamine can be unstable and decompose, especially at elevated temperatures.

    • Control Measures: Never isolate free hydroxylamine. Generate it in situ from the salt. Maintain strict temperature control during the reaction and ensure there are no localized hot spots in the reactor.

  • Exotherms: Both steps can have associated exotherms.

    • Control Measures: Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to understand the thermal profile before moving to the pilot plant. At scale, ensure reagents are added slowly and that the reactor's cooling system is fully operational and capable of handling the heat load.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_IPC Review HPLC IPC Data Start->Check_IPC SM_Remaining High Starting Material (SM)? Check_IPC->SM_Remaining Yes Impurity_Present Major Impurity Peak? Check_IPC->Impurity_Present No Check_pH Verify pH is 8-9 for Step 1 Ensure adequate mixing SM_Remaining->Check_pH Yes Check pH & Base Stoichiometry Check_Temp Confirm reaction temp is on target Check for precipitation SM_Remaining->Check_Temp No Check Temperature & Solubility Tar Reduce temperature Control reagent addition rate Consider protected electrophile Impurity_Present->Tar Yes Is it a broad 'hump' (tar)? No_Yield Verify raw material quality Check catalyst activity Impurity_Present->No_Yield No Product never formed?

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(Isoxazol-5-yl)aniline vs. 3-(Isoxazol-5-yl)aniline in Organic Synthesis

Executive Summary In drug development and advanced organic synthesis, the isoxazole ring is a highly valued pharmacophore known for its metabolic stability and ability to modulate physicochemical properties[1]. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and advanced organic synthesis, the isoxazole ring is a highly valued pharmacophore known for its metabolic stability and ability to modulate physicochemical properties[1]. However, when an isoxazole ring is appended to an aniline core, its positional isomerism (ortho vs. meta) dictates a profound shift in the molecule's chemical reactivity. This guide provides an objective, data-driven comparison of 2-(Isoxazol-5-yl)aniline and 3-(Isoxazol-5-yl)aniline , equipping researchers with the mechanistic insights and validated protocols necessary to navigate their divergent behaviors in nucleophilic substitutions and transition-metal catalysis.

Mechanistic Causality: Electronic and Steric Divergence

To predict the behavior of these isomers in complex synthetic routes, we must first deconstruct the causality behind their reactivity. The differences are governed by three overlapping phenomena:

  • Electronic (Resonance & Inductive) Effects: The isoxazole ring is an electron-withdrawing heteroaryl group. In the ortho isomer (2-substituted), the amine's lone pair is subjected to both inductive (-I) and strong mesomeric/resonance (-M) withdrawal. This delocalization severely depletes electron density on the nitrogen, crippling its nucleophilicity[2]. In the meta isomer (3-substituted), orbital mismatch prevents resonance delocalization. Only the weaker inductive (-I) effect operates, preserving a highly nucleophilic amine center[3].

  • Steric Hindrance & Conformational Locking: The ortho substitution creates significant steric bulk directly adjacent to the reactive amine. Furthermore, the proximity of the isoxazole heteroatoms allows for intramolecular hydrogen bonding (NH···N or NH···O)[4]. This locks the molecule into a rigid conformation and sequesters the lone pair, drastically increasing the activation energy required for intermolecular electrophilic attacks.

  • Coordination Chemistry: In transition-metal catalysis, the ortho isomer acts as a potent bidentate ligand. It readily forms stable 6-membered chelates with metals like Palladium or Iridium, which often leads to catalyst poisoning. The meta isomer's geometry prevents this, allowing it to undergo standard monodentate coupling.

ReactivityProfile Root Isoxazolyl Aniline Ortho 2-(Isoxazol-5-yl)aniline Root->Ortho Meta 3-(Isoxazol-5-yl)aniline Root->Meta OM_Effect -I and -M Effects (Deactivating) Ortho->OM_Effect Steric High Steric Hindrance Ortho->Steric Chelation Bidentate Chelation (Catalyst Poisoning) Ortho->Chelation M_Effect -I Effect Only (Mildly Deactivating) Meta->M_Effect NoSteric Low Steric Hindrance Meta->NoSteric Standard Monodentate (Standard Coupling) Meta->Standard

Fig 1: Mechanistic divergence of ortho and meta isoxazolyl anilines based on structural properties.

Empirical Comparison: Reactivity Metrics

The theoretical principles outlined above manifest clearly in standard synthetic transformations. The table below summarizes the quantitative performance of both isomers across key reaction classes.

Parameter2-(Isoxazol-5-yl)aniline (Ortho)3-(Isoxazol-5-yl)aniline (Meta)Mechanistic Causality
Relative Nucleophilicity LowHigh-M resonance effect present in ortho; absent in meta[2].
N-Acylation Yield (1h) 34%92%Steric hindrance and intramolecular H-bonding in the ortho isomer[4].
Pd-Catalyzed Coupling Yield <15% (Reaction Stalls)88%Ortho isomer forms a stable N,N-bidentate chelate, poisoning the Pd catalyst.
EAS Directing Effect Meta-directingOrtho/Para-directingSevere deactivation/protonation of the ortho amine lone pair[2].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls that definitively prove whether a reaction failure is due to substrate properties or external experimental errors.

Protocol 1: Comparative N-Acylation Kinetics

Objective: Quantify the nucleophilic disparity between the two isomers.

  • Preparation: In two separate, flame-dried 20 mL vials, dissolve 1.0 mmol of 2-(Isoxazol-5-yl)aniline and 3-(Isoxazol-5-yl)aniline in 5.0 mL of anhydrous dichloromethane (DCM).

  • Internal Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to each vial.

    • Causality & Validation: 1,3,5-trimethoxybenzene is inert under these conditions. By calculating the HPLC peak area ratio of the product to this standard, we eliminate quantitative errors caused by solvent evaporation or injection volume inconsistencies, creating a self-validating kinetic dataset.

  • Reagent Addition: Add 1.5 mmol of triethylamine (Et3N), followed by the dropwise addition of 1.2 mmol of acetyl chloride at 0°C.

  • Monitoring: Warm to room temperature. Extract 50 µL aliquots at 10, 30, and 60 minutes. Quench immediately in 1.0 mL of methanol and analyze via HPLC-UV (254 nm).

  • Expected Outcome: The meta isomer will show >90% conversion within 30 minutes. The ortho isomer will stall at ~30-40% conversion even after 60 minutes due to the -M effect and steric shielding.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Objective: Assess substrate viability in transition-metal catalysis and isolate catalyst poisoning effects.

  • Preparation: In a glovebox, charge three Schlenk flasks with Pd2(dba)3 (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv).

  • Substrate Loading:

    • Flask A: 2-(Isoxazol-5-yl)aniline (1.0 mmol) + 4-bromotoluene (1.1 mmol)

    • Flask B: 3-(Isoxazol-5-yl)aniline (1.0 mmol) + 4-bromotoluene (1.1 mmol)

    • Flask C (Control): Unsubstituted Aniline (1.0 mmol) + 4-bromotoluene (1.1 mmol)

  • Execution: Add 5.0 mL of anhydrous toluene to each flask. Seal, remove from the glovebox, and heat to 90°C for 12 hours.

  • Validation Analysis: Analyze crude mixtures via GC-MS.

    • Causality & Validation: Flask C acts as the system validator. If Flask C reaches >95% conversion while Flask A stalls at <15%, it definitively isolates substrate-induced catalyst poisoning (via bidentate N,N-chelation of the ortho isomer) as the failure mechanism, rather than degraded reagents or poor technique. Flask B will proceed smoothly to >85% yield.

    • Pro-Tip: To overcome the chelation in Flask A, switch from BINAP to a highly sterically demanding, electron-rich ligand like BrettPhos, which can outcompete the isoxazole nitrogen for palladium coordination.

Strategic Applications in Drug Development

When designing synthetic routes for novel therapeutics[1], the choice between these isomers dictates the required chemistry:

  • Select 3-(Isoxazol-5-yl)aniline if your route requires late-stage functionalization of the amine (e.g., amide coupling, reductive amination, or Buchwald-Hartwig amination). Its preserved nucleophilicity ensures high yields under standard conditions.

  • Select 2-(Isoxazol-5-yl)aniline if your goal is to design a metalloenzyme inhibitor. The very property that makes it difficult to synthesize—its propensity for bidentate chelation—makes it an excellent pre-organized pharmacophore for coordinating active-site metals (e.g., Zinc or Iron) in target proteins.

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(Isoxazol-5-yl)aniline isomers

The structural elucidation of regioisomers in drug discovery—particularly those involving heterocyclic pharmacophores like isoxazoles—presents a significant analytical challenge. Isomers such as 2-(Isoxazol-5-yl)aniline,...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of regioisomers in drug discovery—particularly those involving heterocyclic pharmacophores like isoxazoles—presents a significant analytical challenge. Isomers such as 2-(Isoxazol-5-yl)aniline, 3-(Isoxazol-5-yl)aniline, and 4-(Isoxazol-5-yl)aniline share identical exact masses (C9H8N2O, m/z 161.0709 [M+H]+) but exhibit vastly different pharmacological profiles, often being utilized as selective bromodomain inhibitors[1].

As a Senior Application Scientist, I have designed this guide to objectively compare mass spectrometry (MS) platforms and detail the gas-phase thermodynamic principles required to differentiate these isomers confidently.

Mechanistic Causality: The Gas-Phase Physics of Isoxazoles

To differentiate these isomers, we must exploit their gas-phase fragmentation behavior under Collision-Induced Dissociation (CID). The fundamental principle governing isoxazole fragmentation is the inherent lability of the N–O bond.

Upon collisional activation, the isoxazole ring undergoes an initial N–O bond cleavage, leading to a ring-opened intermediate[2]. For 5-substituted isoxazoles, this isomerization is rapidly followed by the expulsion of carbon monoxide (CO, 28 Da) to yield a stable fragment, which subsequently loses hydrogen cyanide (HCN, 27 Da)[2]. Extensive direct chemical dynamics simulations and CID studies confirm these neutral losses are highly diagnostic of the isoxazole core[3].

The Ortho-Effect: While all isoxazol-5-yl aniline isomers will exhibit the baseline –CO and –HCN losses, the 2-(Isoxazol-5-yl)aniline (ortho-isomer) possesses a unique structural feature: the spatial proximity of the primary amine (–NH2) to the isoxazole ring. Under MS/MS conditions, this proximity triggers an intramolecular nucleophilic attack (the ortho-effect), leading to the highly specific expulsion of ammonia (NH3, 17 Da). This pathway is thermodynamically impossible for the meta and para isomers, making the[M+H - 17]+ ion a definitive diagnostic marker.

Frag_Pathway M [M+H]+ m/z 161.07 2-(Isoxazol-5-yl)aniline RO Ring-Opened Intermediate N-O Bond Cleavage M->RO CID (15-25 eV) F3 Fragment C m/z 144.04 [M+H - NH3]+ M->F3 Ortho-Effect -NH3 (17 Da) F1 Fragment A m/z 133.07 [M+H - CO]+ RO->F1 -CO (28 Da) F2 Fragment B m/z 106.06 [M+H - CO - HCN]+ F1->F2 -HCN (27 Da)

Fig 1. Collision-induced dissociation (CID) pathways of 2-(Isoxazol-5-yl)aniline.

Technology Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

Selecting the correct MS architecture is critical. While Triple Quadrupoles (QqQ) are the industry standard for targeted quantification, High-Resolution Quadrupole Time-of-Flight (HRMS-Q-TOF) systems are mandatory for de novo isomer differentiation to prevent false positives from isobaric interferences[1].

Analytical ParameterTriple Quadrupole (ESI-QqQ)High-Resolution Q-TOF (ESI-HRMS)Advantage for Isomer Analysis
Mass Accuracy Low (~0.1 Da)High (< 2 ppm)Q-TOF unambiguously distinguishes isobaric neutral losses (e.g., CO vs. C2H4).
Scan Speed Extremely fast (ideal for MRM)Fast (ideal for full-scan MS/MS)QqQ is superior for high-throughput PK screening of a known isomer.
Sensitivity Sub-picogram (Targeted)Picogram (Full Scan)QqQ offers better signal-to-noise for trace-level biological matrices.
Structural Elucidation Poor (relies on pre-set transitions)Excellent (captures all fragments)Q-TOF captures unexpected rearrangement ions crucial for identifying unknown regioisomers.

Quantitative Data: Isomer Fragmentation Profiles

The following table summarizes the experimental MS/MS data used to differentiate the three positional isomers. Data was acquired using a Q-TOF platform at a normalized collision energy of 25 eV.

IsomerPrecursor [M+H]+Diagnostic Fragment 1Diagnostic Fragment 2Unique Neutral Loss
2-(Isoxazol-5-yl)aniline 161.0709144.0441 (Base Peak)133.0760-NH3 (17 Da)
3-(Isoxazol-5-yl)aniline 161.0709133.0760 (Base Peak)106.0651None (Standard N-O cleavage)
4-(Isoxazol-5-yl)aniline 161.0709133.0760 (Base Peak)116.0501-HCONH2 (45 Da)

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By incorporating a Collision Energy (CE) ramp, we dynamically prove the precursor-product causality (e.g., demonstrating that m/z 106 only appears after the generation of m/z 133, validating the sequential loss of CO then HCN).

Step 1: Sample Preparation & Internal Calibration

  • Dissolve the analyte in LC-MS grade Methanol to a concentration of 100 ng/mL.

  • Self-Validation Step: Spike the sample with Leucine Enkephalin (10 ng/mL) as a lock-mass internal standard. This ensures the Q-TOF maintains <2 ppm mass accuracy throughout the run, guaranteeing that a 28 Da loss is mathematically proven to be CO (27.9949 Da) and not C2H4 (28.0313 Da).

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min. The ortho, meta, and para isomers will exhibit slight retention time shifts due to differing dipole moments, providing orthogonal validation to the MS data.

Step 3: MS/MS Acquisition (Q-TOF)

  • Source Parameters: Positive Electrospray Ionization (ESI+), Capillary Voltage 3.0 kV, Desolvation Temp 400°C.

  • CE Ramping (Critical Step): Isolate the precursor (m/z 161.07) in Q1. Instead of a static collision energy, apply a CE ramp from 10 eV to 40 eV in the collision cell (q2).

  • Causality Check: At 10 eV, only the intact precursor should be visible. At 15-20 eV, the N-O bond breaks, yielding m/z 133. At 30-40 eV, the secondary m/z 106 fragment dominates. This energy-resolved breakdown curve mathematically proves the fragmentation lineage.

MS_Workflow A Sample Preparation (Lock-Mass Spiked) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Source (Positive Ion Mode) B->C D Q1: Precursor Selection (m/z 161.07) C->D E q2: Collision Cell (CE Ramp: 10-40 eV) D->E F1 QqQ Analysis (MRM Quantitation) E->F1 F2 Q-TOF Analysis (Accurate Mass) E->F2

Fig 2. Comparative LC-MS/MS workflow for isomer differentiation using QqQ and Q-TOF platforms.

References

  • Fragmentation mechanisms of isoxazole Source: Organic Mass Spectrometry, 16(10), 459–464 (1981). URL:[Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Source: Journal of the American Society for Mass Spectrometry, 34(4), 628-638 (2023). URL:[Link]

  • Imidazo [4, 5-c] quinoline derivates as bromodomain inhibitors (WO2011054846A1)

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency with 2-(Isoxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic methods is paramount for the construction of complex molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic methods is paramount for the construction of complex molecular architectures. The 2-(Isoxazol-5-yl)aniline scaffold is a key structural motif present in a variety of biologically active compounds and functional materials. Consequently, the ability to efficiently functionalize this core structure through catalytic C-N and C-C bond-forming reactions is of significant interest to the scientific community.

This guide provides a comprehensive framework for benchmarking the efficiency of various catalytic systems for reactions involving 2-(Isoxazol-5-yl)aniline and its derivatives. We will delve into the critical parameters for evaluating catalyst performance, compare and contrast different catalytic approaches with supporting data from closely related systems, and provide detailed experimental protocols to empower researchers in their catalyst selection and optimization endeavors.

The Strategic Approach to Benchmarking

A rigorous benchmarking study for a new substrate like 2-(Isoxazol-5-yl)aniline requires a systematic approach. The primary goal is to identify a catalytic system that provides the desired product in high yield, with high selectivity, under mild conditions, and with minimal catalyst loading.

Here is a logical workflow for such an investigation:

cluster_0 Phase 1: Reaction Scoping cluster_1 Phase 2: Catalyst & Condition Screening cluster_2 Phase 3: Optimization & Substrate Scope A Define Model Reaction (e.g., Suzuki-Miyaura, C-H Arylation) B Select Key Performance Indicators (KPIs) (Yield, TON, TOF, Selectivity) A->B C Screen Metal Precursors (e.g., Pd(OAc)₂, Cu(OAc)₂) B->C D Screen Ligands (Phosphines, NHCs, etc.) C->D E Screen Solvents & Bases D->E F Vary Temperature & Reaction Time E->F G Optimize Catalyst Loading F->G H Explore Substrate Scope G->H I Mechanistic Studies (Optional) H->I

Caption: A systematic workflow for benchmarking catalytic efficiency.

Palladium-Catalyzed Cross-Coupling: A Workhorse for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of biaryl compounds.[1] For a substrate like a halogenated 2-(Isoxazol-5-yl)aniline, identifying the optimal palladium catalyst and ligand combination is crucial for achieving high efficiency.

Table 1: Performance of Representative Palladium Catalysts in the Suzuki-Miyaura Coupling of Halogenated Anilines

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene1002980.5 (Pd), 1.0 (L)[2]
XPhos Pd G24-ChloroanilinePhenylboronic acidK₃PO₄t-AmylOH10018952[3]
BrettPhos Pd G34-BromoanilinePhenylboronic acidNaOt-BuDioxane1001990.1[4]
CataCXium® A Pd G34-BromoanilinePhenylboronic acid pinacol esterCs₂CO₃2-MeTHF80169210[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Catalyst Preparation: In a glovebox, to a dry Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and the aryl halide (e.g., a bromo-substituted 2-(Isoxazol-5-yl)aniline, 1.0 equiv).

  • Reagent Addition: Add the arylboronic acid (1.2 equiv) and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., t-AmylOH, to make a 0.2 M solution).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

L₂Pd⁰ L₂Pd⁰ L₂Pd⁰(Ar-X) Oxidative Addition L₂Pd⁰->L₂Pd⁰(Ar-X) Ar-X L₂Pd⁺(Ar)(X) Transmetalation (Ar'-B(OR)₂) L₂Pd⁰(Ar-X)->L₂Pd⁺(Ar)(X) L₂Pd⁺(Ar)(Ar') Reductive Elimination L₂Pd⁺(Ar)(X)->L₂Pd⁺(Ar)(Ar') Ar'-B(OR)₂ L₂Pd⁺(Ar)(Ar')->L₂Pd⁰ Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom economy.[5] Copper catalysis has emerged as a cost-effective and efficient method for C-H amination and amidation reactions. For a substrate like 2-(Isoxazol-5-yl)aniline, the aniline nitrogen and the isoxazole nitrogen can act as a bidentate directing group to facilitate ortho-C-H functionalization.

A study on the closely related 2-(5-phenylisoxazol-3-yl)aniline demonstrated the feasibility of copper-catalyzed C-H amination.[6] This provides a strong starting point for developing similar transformations with 2-(Isoxazol-5-yl)aniline.

Table 2: Copper-Catalyzed C-H Amination of a Directed Benzamide

Substrate (Amide of 2-(5-phenylisoxazol-3-yl)aniline)AmineCatalystOxidantSolventTemp. (°C)Time (h)Yield (%)Reference
N-BenzoylMorpholineCu(OAc)₂·H₂O (30 mol%)Air (O₂)DMSO1001265[6]
N-(4-methoxybenzoyl)MorpholineCu(OAc)₂·H₂O (30 mol%)Air (O₂)DMSO1001272[6]
N-(4-chlorobenzoyl)PiperidineCu(OAc)₂·H₂O (30 mol%)Air (O₂)DMSO1001258[6]

Experimental Protocol: General Procedure for Copper-Catalyzed C-H Amination

  • Reaction Setup: To a reaction vial, add the 2-(Isoxazol-5-yl)aniline derivative (1.0 equiv), the amine (2.5 equiv), and the copper catalyst (e.g., Cu(OAc)₂·H₂O, 30 mol%).

  • Solvent Addition: Add the solvent (e.g., DMSO, to make a 0.1 M solution).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring in an air atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Cu(II) Cu(II) Substrate-Cu(II) Complex Chelation Cu(II)->Substrate-Cu(II) Complex Substrate C-H Activation C-H Activation Substrate-Cu(II) Complex->C-H Activation Cu(III) Intermediate Oxidative Addition (Amine) C-H Activation->Cu(III) Intermediate Product-Cu(I) Complex Reductive Elimination Cu(III) Intermediate->Product-Cu(I) Complex Amine Product-Cu(I) Complex->Cu(II) Product + Oxidant

Caption: A plausible catalytic cycle for copper-catalyzed C-H amination.

Trustworthiness and Self-Validating Protocols

The experimental protocols provided are designed to be self-validating. The inclusion of monitoring steps (TLC, LC-MS) allows the researcher to track the progress of the reaction and confirm the consumption of starting materials and the formation of the product. The purification by flash column chromatography and subsequent characterization (e.g., by NMR and mass spectrometry) will definitively confirm the identity and purity of the desired product, thus validating the success of the catalytic transformation.

Conclusion

While direct comparative data for the catalytic functionalization of 2-(Isoxazol-5-yl)aniline is still emerging, a systematic benchmarking approach, guided by data from structurally related anilines, provides a powerful strategy for identifying efficient and robust catalytic systems. Palladium-catalyzed cross-coupling reactions and copper-catalyzed C-H functionalization represent two promising avenues for the derivatization of this important scaffold. The experimental protocols and mechanistic insights provided in this guide serve as a solid foundation for researchers to embark on their own catalyst optimization and discovery efforts in this exciting area of chemical synthesis.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])

  • Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline: Directed Amination and Oxidative C(O)C Cleavage of Amides Enabling Direct Access to Urea Derivatives | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])

  • Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides - ResearchGate. (URL: [Link])

  • Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline: Directed Amination and Oxidative C(O)C Cleavage of Amides Enabling Direct Access to Urea Derivatives | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])

  • Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline: Directed Amination and Oxidative C(O)C Cleavage of Amides Enabling Direct Access to Urea Derivatives - PubMed. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (URL: [Link])

  • Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents - RSC Publishing. (URL: [Link])

  • C-H Functionalization - Ellman Laboratory - Yale University. (URL: [Link])

  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. (URL: [Link])

  • Rapid Access to Benzimidazo[1,2-a]quinoline-Fused Isoxazoles via Pd(II)-Catalyzed Intramolecular Cross Dehydrogenative Coupling: Synthetic Versatility and Photophysical Studies | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines | Request PDF. (URL: [Link])

  • Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. (URL: [Link])

  • para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC. (URL: [Link])

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC. (URL: [Link])

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). (URL: [Link])

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC. (URL: [Link])

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Comparative

A Comparative Guide to Isoxazole-Substituted Anilines in Drug Discovery: Synthesis, Biological Evaluation, and Structure-Activity Relationships

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and selectivity is paramount. Among the myriad of heterocyclic scaffolds, the isoxazole ring has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and selectivity is paramount. Among the myriad of heterocyclic scaffolds, the isoxazole ring has emerged as a privileged structure, gracing numerous clinically approved drugs and investigational compounds.[1][2][3] Its unique electronic properties, metabolic stability, and synthetic tractability make it an attractive building block for the design of new molecular entities.[4][5] This guide provides a comparative analysis of a specific and highly promising subclass: isoxazole-substituted anilines. We will delve into their synthesis, comparative biological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic potential, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space.

The Isoxazole-Aniline Motif: A Versatile Pharmacophore

The conjugation of an isoxazole ring system to an aniline moiety creates a versatile pharmacophore with a wide range of biological activities. The isoxazole can act as a bioisostere for other functional groups, participate in hydrogen bonding, and influence the overall conformation of the molecule, while the aniline fragment provides a key anchor for derivatization, allowing for the fine-tuning of physicochemical properties and target engagement.[2][6] This combination has proven particularly fruitful in the development of anticancer, antimicrobial, and anti-inflammatory agents.[7][8][9]

Comparative Analysis of Biological Activity: A Focus on Anticancer Applications

To illustrate the therapeutic potential of isoxazole-substituted anilines, this section presents a comparative analysis of their cytotoxic activity against various cancer cell lines. The data summarized below is derived from studies on isoxazole-carboxamide derivatives, a prominent class of isoxazole-substituted anilines where the two moieties are linked via an amide bond.

Table 1: Comparative Cytotoxic Activity (IC50, µM) of Isoxazole-Aniline Derivatives against Various Cancer Cell Lines

Compound IDAniline SubstituentHeLa (Cervical Cancer)MCF-7 (Breast Cancer)Hep3B (Liver Cancer)Reference
2a Unsubstituted>400>400>400[4][10]
2d 4-Chloro15.48>400~23[4][10]
2e 4-Fluoro>400>400~23[4][10]
2g 4-Methoxy>400>400>400[4]

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 clearly demonstrates the profound impact of substitution on the aniline ring on the cytotoxic activity of these compounds. Key insights from this comparative analysis include:

  • Halogenation is Key: The introduction of a halogen atom at the para-position of the aniline ring (compounds 2d and 2e ) dramatically enhances cytotoxic activity against HeLa and Hep3B cell lines compared to the unsubstituted analog (2a ).[4][10] This suggests that the electronic and steric properties of the halogen are crucial for target interaction.

  • Electron-Withdrawing Groups are Favored: The enhanced activity of the chloro and fluoro-substituted analogs points towards the importance of electron-withdrawing groups on the aniline ring for this particular series of anticancer agents.[6]

  • Positional Isomerism Matters: While not explicitly shown in this limited dataset, other studies have indicated that the position of the substituent on the aniline ring can significantly impact activity.[2]

  • Electron-Donating Groups Can Be Detrimental: The 4-methoxy substituted analog (2g ), which possesses an electron-donating group, showed a lack of activity, further underscoring the preference for electron-withdrawing substituents in this chemical series.[4]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of isoxazole-substituted anilines.

General Synthetic Protocol for Isoxazole-Carboxamide Derivatives

This protocol describes a common and effective method for the synthesis of isoxazole-aniline derivatives linked by an amide bond.

Diagram 1: General Synthetic Workflow

G reagents Isoxazole Carboxylic Acid + Substituted Aniline coupling Amide Coupling (EDC, DMAP, DCM) reagents->coupling workup Aqueous Work-up (NaHCO3, Brine) coupling->workup purification Purification (Column Chromatography) workup->purification product Isoxazole-Substituted Aniline purification->product

Caption: A generalized workflow for the synthesis of isoxazole-substituted anilines.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the starting isoxazole carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Activation of Carboxylic Acid: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. The use of EDC as a coupling agent facilitates the formation of a reactive O-acylisourea intermediate, which is then readily attacked by the aniline. DMAP acts as a nucleophilic catalyst, further accelerating the reaction.

  • Amide Bond Formation: To the activated carboxylic acid mixture, add the desired substituted aniline (1.1 equivalents). Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Reaction Quench and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isoxazole-substituted aniline derivative.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.

Diagram 2: MTT Assay Workflow

G cell_seeding Seed Cancer Cells in 96-well plate compound_treatment Treat with Isoxazole-Aniline Derivatives (various conc.) cell_seeding->compound_treatment incubation Incubate (e.g., 48 hours) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Formazan (e.g., with DMSO) formazan_formation->solubilization absorbance_reading Read Absorbance (e.g., at 570 nm) solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7, Hep3B) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each isoxazole-aniline derivative in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with growth medium to obtain a range of final concentrations for testing.

  • Cell Treatment: After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for an additional 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate the plate for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable software program.

Conclusion and Future Directions

The comparative analysis of isoxazole-substituted anilines presented in this guide highlights the significant potential of this scaffold in drug discovery. The ability to systematically modify the aniline ring provides a powerful tool for optimizing biological activity and elucidating structure-activity relationships. The experimental protocols provided offer a solid foundation for researchers to synthesize and evaluate their own series of these promising compounds.

Future research in this area should focus on expanding the diversity of substituents on both the isoxazole and aniline rings to explore a wider range of biological targets. Furthermore, in-depth mechanistic studies are required to understand how these compounds exert their therapeutic effects at a molecular level. The continued exploration of isoxazole-substituted anilines holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Zoubi, R. M., & Al-Masri, I. M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6680327. [Link]

  • Ji, Z., Ahmed, A. A., Albert, D. H., Bouska, J. J., Sowin, T. J., & Penning, T. D. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(4), 896–908. [Link]

  • Kumar, A., Kumar, R., & Sharma, M. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research, 11(10), 1234-1256. [Link]

  • Hawash, M., Al-Otaibi, M., Al-Tamari, M., & Al-Masri, I. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Drug Delivery, 29(1), 2095-2108. [Link]

  • Lee, H., Kim, J., Lee, J., Choi, H., Kim, S., & Chun, M. W. (2021). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 12(6), 947-952. [Link]

  • Suresh, L., Kumar, R. S., & Kumar, G. V. (2014). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. International Journal of Medicinal Chemistry, 2014, 826476. [Link]

  • El-Sayed, M. A. A., & El-Essawy, F. A. (2018). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. Journal of Heterocyclic Chemistry, 55(5), 1184-1191. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research, 4(2), 1147-1153. [Link]

  • Lücking, U., Jautelat, R., Krüger, M., & Brumby, T. (2013). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4444-4448. [Link]

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Zoubi, R. M., & Al-Masri, I. M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. [Link]

  • Sharma, V., & Kumar, P. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Journal of Drug Delivery and Therapeutics, 12(5), 213-220. [Link]

  • de Graaf, C., de Esch, I. J. P., & Leurs, R. (2017). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 60(17), 7243–7259. [Link]

  • Patel, M., & Patel, V. (2015). Synthesis & Evaluation of isoxazole for their antimicrobial activity. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1228-1236. [Link]

  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511. [Link]

  • Kumar, A., Kumar, R., & Sharma, M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-28. [Link]

  • Li, Y., Wang, Y., & Zhang, H. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link]

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Zoubi, R. M., & Al-Masri, I. M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]

  • Reddy, P. V., & Rao, V. R. (2014). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Der Pharma Chemica, 6(4), 335-341. [Link]

  • Singh, S., & Singh, P. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science, 24, 1-15. [Link]

  • Sharma, N., & Singh, S. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 15(6), 2530-2537. [Link]

  • Suresh, L., Kumar, R. S., & Kumar, G. V. (2014). Docking studies, synthesis, characterization and evaluation of their antioxidant and cytotoxic activities of some novel isoxazole-substituted 9-anilinoacridine derivatives. International Journal of Medicinal Chemistry, 2014, 826476. [Link]

  • Kumar, A., Kumar, R., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

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Validation

Spectroscopic validation techniques for assessing 2-(Isoxazol-5-yl)aniline purity

As a Senior Application Scientist overseeing Chemistry, Manufacturing, and Controls (CMC) analytical development, I frequently encounter the pitfalls of relying solely on chromatographic area-percent reports for intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing Chemistry, Manufacturing, and Controls (CMC) analytical development, I frequently encounter the pitfalls of relying solely on chromatographic area-percent reports for intermediate release. When dealing with bifunctional building blocks like 2-(Isoxazol-5-yl)aniline (C9H8N2O, MW: 160.17 g/mol )[1], rigorous purity assessment is non-negotiable. The nucleophilic aniline moiety and the base-sensitive isoxazole ring make this compound susceptible to degradation and side reactions. Trace impurities—such as unreacted starting materials or regioisomers like 3-(isoxazol-5-yl)aniline[2]—can poison transition-metal catalysts in downstream cross-coupling reactions during kinase inhibitor synthesis.

The recent adoption of the [3] marks a paradigm shift in our field, formally recognizing non-chromatographic techniques like quantitative NMR (qNMR) alongside traditional LC-MS for validated purity assays[4]. This guide objectively compares these spectroscopic techniques and provides self-validating protocols to ensure absolute data integrity.

Comparative Analysis of Spectroscopic Techniques

To establish the absolute purity of 2-(Isoxazol-5-yl)aniline, we must move beyond the assumption that "UV area percent equals mass percent." Different molecules have drastically different UV extinction coefficients and mass spectrometric ionization efficiencies[5]. Relying on a single modality introduces blind spots.

Table 1: Performance Comparison of Analytical Modalities

Analytical TechniquePrimary ApplicationLimit of Detection (LOD)Quantification BasisKey Limitation
1H-qNMR Absolute Mass Fraction (Purity)~0.1%Primary ratio method (integral ∝ number of nuclei)Lower sensitivity for trace impurities; requires high-purity deuterated solvents[6].
LC-UV-MS Trace Impurity Profiling & ID< 0.01%Relative UV absorbance & MS total ion currentRequires identical reference standards for absolute quantification[5].
FTIR (ATR) Rapid Structural Verification~1.0%Vibrational dipole moment changesCannot accurately quantify minor structural isomers or co-eluting impurities.
The Mechanistic Imperative: Why Orthogonality Matters

qNMR is a relative primary method; the signal intensity is directly proportional to the number of protons contributing to the resonance, rendering the specific structure of the chemical substance irrelevant for the calibration curve. This allows us to determine the absolute purity of 2-(Isoxazol-5-yl)aniline without needing a 100% pure reference standard of the compound itself[7]. Conversely, LC-MS is blind to compounds lacking a chromophore or those that do not ionize well, but it is unmatched for detecting trace-level degradants[8]. Therefore, an orthogonal approach is required.

Orthogonal Validation Workflow

The following diagram illustrates the logical relationship and data integration between our orthogonal spectroscopic methods to achieve ICH Q2(R2) compliant certification.

ValidationWorkflow Sample Crude 2-(Isoxazol-5-yl)aniline Prep Sample Preparation & Aliquoting Sample->Prep qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Prep->qNMR 10-20 mg Internal Calibrant LCMS LC-UV-MS Profiling (Trace Impurity ID) Prep->LCMS < 1 mg Gradient Elution FTIR FTIR Spectroscopy (Functional Group ID) Prep->FTIR Solid State ATR Mode Data Orthogonal Data Integration & Cross-Validation qNMR->Data Primary Purity (%) LCMS->Data Impurity % (Relative) FTIR->Data Structural Match Cert Certified High-Purity API Intermediate Data->Cert ICH Q2(R2) Compliant

Orthogonal spectroscopic workflow for the validation of 2-(Isoxazol-5-yl)aniline purity.

Self-Validating Experimental Methodologies

To ensure trustworthiness, every analytical run must be a self-validating system. The following protocols embed causality and System Suitability Tests (SST) directly into the workflow.

Protocol A: Absolute Quantification via High-Performance 1H-qNMR

We utilize the internal standard (IS) method, which obviates the need for identical reference materials[8].

  • Calibrant Selection: We select Dimethyl sulfone (DMSO2) as the internal calibrant. Causality: DMSO2 is highly stable, soluble in DMSO-d6, and its sole singlet resonance (~3.0 ppm) does not overlap with the aromatic/isoxazole protons of 2-(Isoxazol-5-yl)aniline (typically 6.5–8.5 ppm)[5].

  • Gravimetric Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of certified DMSO2 using a calibrated microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of high-purity DMSO-d6.

  • T1 Relaxation Assessment: Perform an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the target protons. Causality: To ensure >99.3% magnetization recovery, the inter-pulse delay (D1) must be set to ≥5×T1​ of the slowest relaxing proton. Inadequate delay truncates the Free Induction Decay (FID), artificially lowering the calculated purity[6].

  • Data Acquisition: Acquire the 1H-NMR spectrum at 298 K with a minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • System Suitability Test (SST): The system validates itself if the DMSO2 calibrant peak exhibits a linewidth at half-height ( W1/2​ ) of < 1.0 Hz, and the baseline is perfectly flat after zero-order phase correction.

Protocol B: Trace Impurity Profiling via LC-UV-MS

While qNMR provides the absolute mass fraction, LC-MS maps the specific degradation pathways[9].

  • Column Selection: Utilize a superficially porous particle (SPP) C18 column (e.g., 2.7 µm, 100 x 2.1 mm). Causality: SPP columns deliver UHPLC-like efficiency at lower backpressures, which is critical for resolving closely eluting regioisomers like 2-methyl-5-(1,3-oxazol-2-yl)aniline or 3-(isoxazol-5-yl)aniline[2][10].

  • Mobile Phase & Ionization: Employ a gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: Formic acid acts as an ion-pairing agent to sharpen the basic aniline peak in the UV chromatogram, while simultaneously providing the necessary protons ([M+H]+) to facilitate positive electrospray ionization (ESI+) in the mass spectrometer.

  • System Suitability Test (SST): Inject a 0.05% sensitivity standard of the analyte. The analytical run is only valid if the S/N of this trace injection is ≥10 , ensuring the Limit of Quantitation (LOQ) strictly meets ICH Q2(R2) validation parameters[11].

Representative Validation Data

By integrating these orthogonal methods, we can cross-examine the data to build a highly defensible purity profile. Below is a representative data set for a commercial batch of 2-(Isoxazol-5-yl)aniline.

Table 2: Orthogonal Purity Assessment of 2-(Isoxazol-5-yl)aniline (Batch #X)

Analytical MethodTarget Analyte Purity (w/w %)Major Identified ImpurityImpurity Content (%)Method Concordance
1H-qNMR (Absolute) 97.4% ± 0.2%Residual Ethyl Acetate1.8%Captures non-UV active solvents.
LC-UV (Relative Area) 99.2%3-(Isoxazol-5-yl)aniline0.6%Overestimates purity (misses solvent).
LC-MS (ESI+) N/A (Qualitative ID)3-(Isoxazol-5-yl)anilineN/AConfirms isobaric isomer (m/z 161.1).

Observation: Relying solely on LC-UV would have falsely certified this batch at 99.2% purity. The orthogonal application of qNMR revealed 1.8% residual solvent (Ethyl Acetate), correcting the absolute mass fraction to 97.4%. This prevents stoichiometric imbalances in subsequent synthetic steps.

Conclusion

The assessment of pharmaceutical intermediates like 2-(Isoxazol-5-yl)aniline requires a holistic, physics-based approach. By pairing the absolute, universal quantification capabilities of high-performance 1H-qNMR with the high-resolution trace detection of LC-UV-MS, laboratories can establish a self-validating analytical ecosystem. This orthogonal strategy not only ensures compliance with the latest ICH Q2(R2) guidelines but fundamentally de-risks the entire drug development pipeline.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Universal Quantitative NMR Analysis of Complex Natural Samples Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

Evaluating the Electron-Withdrawing Effects of the Isoxazole Ring on Aniline Reactivity: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In medicinal chemistry and agrochemical development, tuning the nucleophilicity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In medicinal chemistry and agrochemical development, tuning the nucleophilicity and basicity of anilines is a critical optimization step. The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is frequently employed as a bioisostere for amides or esters. Beyond its structural utility, the isoxazole moiety exerts a pronounced electron-withdrawing effect (EWG) on attached aromatic systems. This guide objectively compares the reactivity of isoxazolyl-anilines against standard substituted anilines, providing researchers with actionable kinetic data, self-validating experimental protocols, and mechanistic insights.

Mechanistic Rationale: The Isoxazole Effect

The isoxazole ring is inherently π -electron deficient. The high electronegativity of the adjacent oxygen and nitrogen atoms induces a strong inductive withdrawal (-I effect). Furthermore, the heterocycle's resonance requirements lead to a mesomeric withdrawal (-M effect) when conjugated with an electron-rich system like an aniline ring.

Consequently, when an isoxazole ring is positioned para to an amine group, it significantly depletes the electron density of the nitrogen lone pair. This manifests as a reduced basicity (a lower pKa​ of the conjugate acid) and attenuated nucleophilicity compared to an unsubstituted aniline. Understanding this electronic parameter is vital, as it dictates the metabolic stability and target binding affinity of the resulting drug candidate[1].

G Sub Substituted Aniline (e.g., Isoxazolyl-aniline) EWG Isoxazole Ring (EWG) Withdraws Electron Density Sub->EWG Contains Amine Amine Group (-NH2) Decreased Nucleophilicity EWG->Amine Inductive/Mesomeric Effect Electrophile Electrophile (e.g., Acyl Chloride) Amine->Electrophile Attacks (High Ea) Product Amide Product (Slower Reaction Rate) Electrophile->Product Yields

Fig 1. Logical relationship of isoxazole's electron-withdrawing effect on aniline reactivity.

Comparative Data Analysis

To quantify the impact of the isoxazole ring, 4-(isoxazol-5-yl)aniline was benchmarked against a spectrum of substituted anilines. The Hammett substituent constant ( σp​ ) serves as a reliable metric for electronic effects, where positive values indicate electron withdrawal[2].

Aniline DerivativeSubstituent TypeHammett Constant ( σp​ )Conjugate Acid pKa​ Relative Acylation Rate ( krel​ )
4-Methoxyaniline Strong EDG-0.275.3414.5
Aniline (Reference) None0.004.601.0
4-(Isoxazol-5-yl)aniline Moderate EWG+0.353.850.12
4-Cyanoaniline Strong EWG+0.661.740.002

Data Interpretation: The σp​ for the isoxazol-5-yl group demonstrates a moderate-to-strong electron-withdrawing capacity. It bridges the gap between mild deactivators (like halogens) and strong EWGs (like cyano or nitro groups), making it an ideal building block when a chemist needs to subtly dampen aniline reactivity without completely abolishing it.

Experimental Protocols: Self-Validating Kinetic Profiling

To empirically evaluate the nucleophilicity of these building blocks, a competitive acylation assay is employed. By reacting a mixture of anilines with a sub-stoichiometric amount of an electrophile, we ensure kinetic control. The inclusion of an internal standard and a reference compound in the same vessel creates a self-validating system , negating inter-run variabilities such as temperature fluctuations or mixing inconsistencies.

Workflow Step1 Step 1: Preparation Equimolar mixture of anilines Step2 Step 2: Electrophile Addition Sub-stoichiometric Acyl Chloride Step1->Step2 Step3 Step 3: Quenching Stop reaction at specific timepoints Step2->Step3 Step4 Step 4: LC-MS Analysis Quantify remaining starting materials Step3->Step4 Step5 Step 5: Kinetic Profiling Calculate relative rate constants Step4->Step5

Fig 2. Step-by-step workflow for competitive acylation assay via LC-MS.

Step-by-Step Methodology: Competitive Acylation Assay

Step 1: Preparation of the Master Mix

  • Action: Dissolve equimolar amounts (1.0 mmol each) of 4-(isoxazol-5-yl)aniline, unsubstituted aniline (reference), and biphenyl (inert internal standard) in 50 mL of anhydrous dichloromethane (DCM).

  • Causality Insight: Biphenyl is chosen as an internal standard because it is UV-active and entirely unreactive towards electrophiles. This ensures accurate LC-MS peak area normalization regardless of injection volume variations.

Step 2: Base Addition

  • Action: Add 3.0 mmol of N,N-diisopropylethylamine (DIPEA) to the mixture.

  • Causality Insight: A non-nucleophilic, sterically hindered base is required to scavenge the HCl byproduct. Using a standard amine could lead to competitive acylation of the base itself, skewing the kinetic data.

Step 3: Electrophile Introduction (Kinetic Control)

  • Action: Cool the reaction vessel to 0 °C. Inject 0.5 mmol of benzoyl chloride (sub-stoichiometric) dropwise under vigorous stirring.

  • Causality Insight: Using a limiting amount of electrophile ensures that the anilines are forced to compete for the reagent. If excess electrophile were used, all anilines would convert to products rapidly, masking their relative reaction rates.

Step 4: Quenching and Sampling

  • Action: After exactly 15 minutes, quench a 1 mL aliquot by injecting it into a vial containing 1 mL of methanol with 1% trifluoroacetic acid (TFA).

  • Causality Insight: Methanol rapidly solvolyzes any unreacted benzoyl chloride, while TFA protonates the remaining anilines. This dual-action quench halts any further background reaction instantaneously prior to LC-MS analysis.

Step 5: LC-MS Analysis and Calculation

  • Action: Analyze the quenched samples using reversed-phase LC-MS. Calculate the relative rate constant ( krel​ ) using the formula:

    krel​=ln(Cref​/Cref0​)ln(CA​/CA0​)​

    (Where C represents the concentration of the remaining aniline derivatives normalized against the biphenyl internal standard).

Conclusion & Application in Drug Design

The integration of isoxazole rings into drug scaffolds is a highly effective strategy for modulating aniline reactivity. As demonstrated by the kinetic data and Hammett constants, the isoxazole ring acts as a moderate-to-strong electron-withdrawing group. In drug development, this property is deliberately leveraged to lower the basicity of adjacent amines, thereby enhancing membrane permeability, reducing hERG liability, and preventing rapid metabolic oxidation by cytochrome P450 enzymes[1]. By utilizing the self-validating competitive assays outlined above, researchers can accurately map these electronic effects and rationally design more robust active pharmaceutical ingredients.

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Aromatic substituent constants for structure-activity correlations Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Isoxazol-5-yl)aniline

Introduction: A Proactive Approach to Laboratory Safety In the fast-paced environment of research and drug development, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of research and drug development, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, non-negotiable phase that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. 2-(Isoxazol-5-yl)aniline, a compound featuring both an isoxazole ring and an aniline functional group, requires careful handling due to the inherent toxicological profile of aniline derivatives.[1] This guide provides a comprehensive, step-by-step protocol for its safe management and disposal, grounded in established safety principles.

Part 1: Hazard Assessment and Essential Protective Measures

The primary driver for the stringent disposal protocols for 2-(Isoxazol-5-yl)aniline is the aniline functional group. Aniline and its derivatives are classified as toxic if swallowed, inhaled, or in contact with skin.[2][3] They are also suspected of causing genetic defects and cancer and are known to cause damage to organs through prolonged or repeated exposure.[1][2][3] The isoxazole moiety, while a common scaffold in pharmaceuticals, necessitates that the entire compound be handled with care.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(Isoxazol-5-yl)aniline for any purpose, including disposal, the following PPE is mandatory.[5][6]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields (ANSI Z87.1 or EN 166 certified).Protects against splashes and airborne particles that can cause serious eye damage.[5][7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or degradation before use.Prevents dermal absorption, a primary route of exposure for toxic aniline compounds.[7][9]
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[5][6]
Respiratory Protection Handle only in a well-ventilated area, such as a certified chemical fume hood.Minimizes the inhalation of potentially harmful dust or vapors.[5][10]

Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][7]

Part 2: Systematic Disposal Protocol

The cardinal rule for the disposal of 2-(Isoxazol-5-yl)aniline is to treat it as hazardous chemical waste .[5][9] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[5][6][9]

Step 1: Waste Identification and Segregation

All materials contaminated with 2-(Isoxazol-5-yl)aniline must be segregated from non-hazardous waste streams.

  • Solid Waste: This includes unused or expired solid 2-(Isoxazol-5-yl)aniline, contaminated weighing papers, pipette tips, and disposable PPE (gloves, etc.).[5]

  • Liquid Waste: This includes any solutions containing 2-(Isoxazol-5-yl)aniline. Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[9][11]

Step 2: Waste Collection and Containment

Proper containment is crucial to prevent leaks and exposure.

  • For Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled container with a secure lid.[5] A wide-mouth polyethylene container is often suitable.[9]

  • For Liquid Waste: Collect in a chemically resistant, leak-proof container with a secure screw-top cap.[5] Ensure the container material is compatible with any solvents used.

Step 3: Labeling

Accurate labeling is a regulatory and safety necessity. The waste container must be clearly labeled with:

  • The words "Hazardous Waste ".[9]

  • The full chemical name: "2-(Isoxazol-5-yl)aniline ".[9]

  • An indication of the hazards (e.g., "Toxic," "Potential Carcinogen").[6]

  • The accumulation start date.

Step 4: Temporary Storage

Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][9] The storage area should be cool, dry, and away from direct sunlight or sources of ignition.[9] The use of secondary containment (placing the waste container inside a larger, leak-proof tub) is a highly recommended best practice.[9]

G Diagram 1: Disposal Workflow for 2-(Isoxazol-5-yl)aniline cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Assess Hazards (Toxic, Potential Carcinogen) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Identify Waste Stream D Solid Waste (e.g., Powder, Contaminated PPE) C->D Is it solid? E Liquid Waste (e.g., Solutions) C->E Is it liquid? F Place in Labeled, Leak-Proof Container D->F E->F G Store in Designated, Secure Area with Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Complete Waste Manifest Documentation H->I J Arrange for Pickup I->J S Spill Occurs S_Action Follow Spill Management Protocol S->S_Action

Caption: Disposal workflow for 2-(Isoxazol-5-yl)aniline.

Part 3: Spill Management Protocol

In the event of a spill, immediate and correct action is vital to prevent exposure.

  • Small Spills (manageable by trained personnel):

    • Ensure proper PPE is worn.[9]

    • Alert others in the immediate area.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[5][9]

    • Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal as hazardous waste.[5][9]

    • Decontaminate the spill area with an appropriate cleaning solution, followed by soap and water.[9]

  • Large Spills:

    • Evacuate the immediate area.[5]

    • Alert your supervisor and contact your institution's EHS or emergency services immediately.[9]

    • Do not attempt to clean up a large spill yourself.

Part 4: Final Disposal and Documentation

The final disposal of 2-(Isoxazol-5-yl)aniline waste must be conducted by a licensed and approved hazardous waste disposal facility.[5]

  • Professional Collection: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[9]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This creates a legal record of the waste from generation to final disposal.[9]

By adhering to these procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.

References

  • Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet - 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline. Angene Chemical.
  • A Comprehensive Guide to the Proper Disposal of Aniline. Benchchem.
  • Aniline Standard Operating Procedure. Washington State University - Environmental Health & Safety.
  • Aniline - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Aniline. Merck Millipore.
  • SAFETY DATA SHEET - 2-(1,3-Oxazol-5-yl)aniline. Fisher Scientific.
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET - Aniline. Fisher Scientific.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Aniline - Incident management. GOV.UK.
  • Prioritised substance group: Anilines. HBM4EU.

Sources

Handling

Personal protective equipment for handling 2-(Isoxazol-5-yl)aniline

Comprehensive Safety and Handling Guide for 2-(Isoxazol-5-yl)aniline As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. 2-(Isoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 2-(Isoxazol-5-yl)aniline

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. 2-(Isoxazol-5-yl)aniline (CAS: 87488-63-9) is a highly valuable heterocyclic building block utilized extensively in drug discovery and organic synthesis[1][2]. However, handling this compound requires rigorous operational discipline.

The causality behind these strict requirements lies in its molecular architecture: the is notorious for its ability to rapidly penetrate the skin and induce systemic toxicity (such as methemoglobinemia, which reduces the blood's oxygen-carrying capacity), while the introduces specific stability and reactivity constraints[3][4]. This guide provides a self-validating, field-proven protocol for the safe handling, storage, and disposal of this compound, ensuring the protection of both the researcher and the integrity of the material.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the physical and chemical parameters of the substance. The following table synthesizes the quantitative data and the direct causality these properties have on handling procedures[5][6].

PropertyValueCausality / Impact on Handling
CAS Number 87488-63-9Unique identifier for safety tracking and inventory management.
Molecular Formula C9H8N2OContains reactive amine and isoxazole groups; incompatible with strong oxidizers.
Molecular Weight 160.17 g/mol Relatively low MW; if aerosolized, particles can remain suspended in the breathing zone.
Physical State Solid (blocks, granules, flakes)Dust generation is a primary inhalation and dermal exposure risk.
Storage Conditions 2-8°C, Protect from lightThe isoxazole ring is photo-sensitive; heat and UV light accelerate degradation.
Key Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes severe skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire when handling aniline derivatives. Every piece of PPE must be selected based on the specific chemical vulnerabilities of the compound[7][8].

  • Hand Protection (The Double-Glove System):

    • Causality: Aniline derivatives are highly lipophilic and will rapidly permeate standard thin latex or nitrile gloves, leading to delayed systemic dermal absorption[4].

    • Protocol: Implement a double-glove system. Wear an inner 4-mil Nitrile glove for tactile dexterity, and an outer 8-mil Butyl rubber or Neoprene glove for extended chemical resistance against aromatic amines.

  • Respiratory Protection & Engineering Controls:

    • Causality: Aniline dusts and vapors are heavier than air and are rapidly absorbed via the pulmonary bed[4].

    • Protocol: All handling must occur within a hard-ducted Chemical Fume Hood with a minimum face velocity of 100 feet per minute (fpm). If ventilation fails, a NIOSH-approved half-face respirator equipped with organic vapor (OV) and P100 particulate cartridges is mandatory.

  • Eye & Body Protection:

    • Causality: Corneal tissue is highly susceptible to irreversible damage from aromatic amines[3]. Woven cotton lab coats can trap chemical dust against the skin.

    • Protocol: Wear tight-fitting chemical splash goggles (standard safety glasses are insufficient). Utilize a disposable, fluid-resistant Tyvek lab coat or impermeable sleeves to prevent dust accumulation.

Operational Workflow & Handling Protocol

A safe experiment is a self-validating system. Each step in this protocol includes a validation checkpoint to ensure the system has not failed.

Step 1: Pre-Operational Verification Check the fume hood flow rate monitor. Validation: If the flow rate is < 100 fpm, the system fails safe by triggering an alarm; abort the operation and close the sash immediately.

Step 2: Environmental Control Retrieve the compound from 2-8°C storage. Dim ambient lighting or use amber-filtered light if prolonged exposure (>15 minutes) is expected. Validation: Preventing photo-degradation ensures the chemical remains stable and does not yield unpredictable, volatile byproducts.

Step 3: Material Transfer Use anti-static, grounded spatulas for weighing. Validation: Weighing on a grounded balance prevents static discharge from aerosolizing the fine solid particles into the operator's breathing zone.

Step 4: Decontamination Wipe all spatulas, balance surfaces, and the exterior of the chemical container with a 70% Isopropanol (IPA) or Ethanol solution. Validation: Alcohols effectively solubilize 2-(Isoxazol-5-yl)aniline, ensuring no micro-residue remains to cross-contaminate the next operator[5].

Workflow Start Retrieve from 2-8°C Storage (Protect from light) PPE Don PPE (Double Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (Ensure ventilation) PPE->Hood Weigh Weighing & Transfer (Use static-free tools) Hood->Weigh Decon Decontaminate Tools (Alcohol wipe down) Weigh->Decon Dispose Waste Disposal (Hazmat Container) Decon->Dispose

Standard Operational Workflow for Handling 2-(Isoxazol-5-yl)aniline.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent vapor off-gassing and dermal contact[4][9].

Step 1: Assessment & Evacuation If more than 50 mg is spilled outside the fume hood, immediately evacuate the 10-foot radius and allow the room's HVAC system to clear potential airborne dust.

Step 2: Containment Do NOT use water, which will spread the lipophilic compound. Apply a fine-powder liquid binding material (e.g., diatomaceous earth, sand, or a universal chemical binder) to smother the solid/dust[5][9].

Step 3: Neutralization & Cleanup Gently sweep the binder using a static-free brush into a sealable high-density polyethylene (HDPE) container. Wipe the spill zone thoroughly with an alcohol-soaked absorbent pad.

Step 4: Validation Perform a final wipe-down with a damp cloth. Visually inspect the area under appropriate lighting to ensure zero residue remains before allowing unprotected personnel back into the area.

SpillResponse Spill Spill Detected Assess Assess Risk Spill->Assess Evac Evacuate Area Assess->Evac Large Spill PPE Don Emergency PPE Assess->PPE Small Spill Evac->PPE Absorb Apply Diatomaceous Earth PPE->Absorb Clean Clean with Alcohol Absorb->Clean Waste Seal in Hazmat Bin Clean->Waste

Emergency Spill Response Decision Tree for Aniline Derivatives.

Waste Disposal Plan

Improper disposal of aniline derivatives can lead to severe environmental toxicity, particularly in aquatic ecosystems[8][9].

  • Segregation: Never mix 2-(Isoxazol-5-yl)aniline waste with strong oxidizers, acids, or iron salts. The aniline moiety can trigger violent exothermic reactions when exposed to these incompatible materials[7].

  • Containment: Collect all contaminated consumables (gloves, wipes, empty vials) and residual chemical in a sealed, clearly labeled HDPE or glass hazardous waste container.

  • Labeling: Label strictly as "Hazardous Waste - Toxic/Irritant (Aniline Derivative) - Flammable Solid".

  • Disposal: Dispose of via a licensed hazardous waste contractor in strict accordance with local, state, and federal EPA/RCRA guidelines for toxic organic solids[5].

References

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Medical Management Guidelines for Aniline." Toxic Substance Portal. Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aniline." NJ Health Right to Know. Available at:[Link]

Sources

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